(3-Fluoro-2-methylphenyl)hydrazine hydrochloride
Description
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Properties
IUPAC Name |
(3-fluoro-2-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-6(8)3-2-4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMVHCGKIMNMEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1059626-01-5 | |
| Record name | (3-Fluoro-2-methylphenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(3-Fluoro-2-methylphenyl)hydrazine hydrochloride synthesis from 3-fluoro-2-methylaniline
An In-Depth Technical Guide to the Synthesis of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride from 3-fluoro-2-methylaniline
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a key intermediate in pharmaceutical and agrochemical research. The synthesis proceeds via a classical two-step, one-pot transformation starting from 3-fluoro-2-methylaniline. This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and addresses critical safety, handling, and analytical considerations. It is intended for an audience of researchers, medicinal chemists, and process development professionals who require a robust and reproducible method for preparing this valuable building block.
Introduction and Strategic Overview
This compound is a substituted hydrazine derivative of significant interest in drug discovery. The hydrazine moiety is a versatile functional group for the construction of various heterocyclic systems, most notably indoles via the Fischer indole synthesis.[1] The specific substitution pattern of a fluoro group at the 3-position and a methyl group at the 2-position makes it a precursor for targeted molecules in medicinal chemistry, where fluorine incorporation can enhance metabolic stability and binding affinity.[2]
The synthesis from the corresponding aniline is a well-established and reliable route.[3] The overall strategy involves two distinct but sequential chemical transformations performed in a single reaction vessel:
-
Diazotization: The primary aromatic amine, 3-fluoro-2-methylaniline, is converted into an intermediate aryldiazonium salt using nitrous acid generated in situ.[4]
-
Reduction: The diazonium salt is then immediately reduced to the corresponding hydrazine derivative using a suitable reducing agent, typically stannous chloride (tin(II) chloride).[5]
The final product is isolated as a stable hydrochloride salt, which improves handling and shelf-life compared to the free base.
Overall Synthetic Transformation
Figure 1: Overall two-step synthesis of the target compound.
Mechanistic Considerations and Causality
A thorough understanding of the reaction mechanisms is paramount for successful execution, troubleshooting, and optimization.
The Diazotization Reaction
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic organic chemistry.[6]
-
Generation of the Electrophile: The reaction is initiated by the protonation of sodium nitrite (NaNO₂) by a strong acid, typically hydrochloric acid (HCl), to generate nitrous acid (HNO₂). A second protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack and Dehydration: The lone pair of the primary amine of 3-fluoro-2-methylaniline attacks the nitrosonium ion, forming an N-nitrosamine intermediate. Following a series of proton transfers (tautomerization) and subsequent elimination of a water molecule, the stable N≡N triple bond of the diazonium ion is formed.[4]
Causality of Experimental Conditions: The most critical parameter in this step is temperature . The reaction must be maintained between 0 and 5 °C . Aryldiazonium salts are notoriously unstable at higher temperatures; they can decompose violently or, more commonly in solution, undergo substitution by water to form undesired phenol byproducts, significantly reducing the yield and purity of the final product.[7]
Reduction with Stannous Chloride
Stannous chloride (SnCl₂) is a mild and effective reducing agent for converting aryldiazonium salts to arylhydrazines.[5] While the precise mechanism can be complex, it is generally accepted to proceed via a stepwise reduction. The Sn(II) ion acts as a two-electron donor, being oxidized to Sn(IV) in the process.[8][9] The diazonium ion accepts these electrons, leading to the formation of the hydrazine functional group. The acidic conditions (concentrated HCl) are crucial for stabilizing the stannous chloride and the resulting hydrazine product as its hydrochloride salt.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale and assumes adherence to all standard safety procedures.
Experimental Workflow Overview
Figure 2: Step-by-step experimental workflow diagram.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (10 mmol scale) |
| 3-Fluoro-2-methylaniline | C₇H₈FN | 125.15 | 1.0 | 1.25 g (1.14 mL) |
| Concentrated HCl (~37%) | HCl | 36.46 | ~6.0 | ~5.0 mL |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 | 0.725 g |
| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 3.0 | 6.77 g |
| Deionized Water | H₂O | 18.02 | Solvent | ~25 mL |
| Isopropanol | C₃H₈O | 60.10 | Recrystallization | As needed |
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt Solution
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 3-fluoro-2-methylaniline (1.25 g, 10 mmol).
-
Add concentrated hydrochloric acid (2.5 mL) and deionized water (5 mL). Stir the mixture to form a fine slurry of the aniline hydrochloride salt.
-
Cool the flask in an ice-salt bath to an internal temperature of 0 °C. It is crucial that the temperature does not exceed 5 °C during the next step.
-
In a separate beaker, prepare Solution B by dissolving sodium nitrite (0.725 g, 10.5 mmol) in deionized water (5 mL).
-
Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred aniline slurry over 20-30 minutes, ensuring the internal temperature remains between 0-5 °C. A clear, pale-yellow solution of the diazonium salt should form.
-
Self-Validating Checkpoint: After the addition is complete, stir for an additional 15 minutes. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to potassium iodide-starch paper. A positive test (instant blue-black color) indicates the reaction is complete. If the test is negative, add a small amount of sodium nitrite solution until a positive test is maintained for 5 minutes. Avoid a large excess.
Part B: Reduction and Isolation
-
In a separate 250 mL beaker, dissolve stannous chloride dihydrate (6.77 g, 30 mmol) in concentrated hydrochloric acid (10 mL). Stir and cool this solution in an ice bath to ~5 °C.
-
Slowly and carefully, add the cold diazonium salt solution from Part A to the stirred stannous chloride solution over 30 minutes. Use a pipette or cannula for the transfer. Maintain the temperature of the reduction mixture below 10 °C.
-
After the addition is complete, a thick white or off-white precipitate of the hydrazine hydrochloride salt will form. Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reduction is complete.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with a small amount of cold isopropanol followed by diethyl ether to aid in drying.
-
Dry the solid product under vacuum to yield crude this compound.
Purification
-
The crude product can be purified by recrystallization. A common solvent system is a mixture of isopropanol and water or ethanol.
-
Dissolve the crude solid in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
The identity and purity of the final product must be confirmed through standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid. |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group protons, and the broad exchangeable signals for the -NHNH₃⁺ protons. |
| ¹³C NMR | Resonances for the 7 aromatic and methyl carbons, with splitting patterns influenced by the fluorine atom. |
| Mass Spec (MS) | The mass spectrum should show the molecular ion peak for the free base (C₇H₉FN₂). |
| FT-IR | Characteristic peaks for N-H stretching, aromatic C-H stretching, and C-F stretching. |
Safety, Handling, and Waste Disposal
Researcher Trustworthiness Mandate: Adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood.
-
Reagent-Specific Hazards:
-
3-Fluoro-2-methylaniline: Toxic and a suspected mutagen. Avoid inhalation and skin contact.
-
Sodium Nitrite: A strong oxidizer and toxic if swallowed.[10][11] Contact with acids liberates toxic nitrogen oxide gases. Do not mix with combustible materials.
-
Stannous Chloride: Corrosive and can cause severe skin burns and eye damage.[12]
-
Hydrazine Derivatives: Hydrazines as a class are toxic and potential carcinogens.[13][14][15] Handle the final product with extreme care, avoiding dust inhalation and skin contact.
-
-
Reaction Hazards:
-
Diazonium salts can be explosive in a dry, isolated state. Never isolate the diazonium salt intermediate. Use it immediately in the subsequent reduction step.[6]
-
The reaction is exothermic. Strict temperature control is essential to prevent runaway reactions.
-
-
Waste Disposal:
-
Quench any residual diazonium salt or nitrous acid in the aqueous filtrate with sulfamic acid before neutralization and disposal.
-
Tin-containing waste should be collected and disposed of as hazardous heavy metal waste according to institutional guidelines.
-
Conclusion
The described two-step, one-pot synthesis provides a reliable and scalable method for producing this compound from its corresponding aniline. The keys to success are meticulous temperature control during the diazotization step, the use of a fresh and appropriate stoichiometry of the reducing agent, and adherence to all safety protocols due to the hazardous nature of the reagents and intermediates involved. This guide equips researchers with the necessary technical detail and causal understanding to confidently execute this important transformation.
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(3-Fluoro-2-methylphenyl)hydrazine Hydrochloride: A Technical Guide for Advanced Pharmaceutical Synthesis
(CAS No. 1059626-01-5)
Introduction
(3-Fluoro-2-methylphenyl)hydrazine hydrochloride is a specialized aromatic hydrazine derivative that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methyl group on the phenyl ring, offers pharmaceutical scientists precise control over the steric and electronic properties of target molecules. This guide provides an in-depth overview of its synthesis, key chemical transformations, and strategic applications in the development of pharmacologically active agents, particularly in the realm of kinase inhibitors and other complex heterocyclic scaffolds. The strategic placement of the fluoro and methyl groups can significantly influence molecular conformation, lipophilicity, and metabolic stability, making this reagent a valuable tool for lead optimization in drug discovery programs. Phenylhydrazines are widely used in the synthesis of pharmaceuticals and agrochemicals.[1]
Physicochemical Properties and Specifications
This compound is typically supplied as a solid. Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1059626-01-5 | [2][3] |
| Molecular Formula | C₇H₁₀ClFN₂ | [2] |
| Molecular Weight | 176.62 g/mol | [4] |
| Canonical SMILES | CC1=C(C=CC=C1NN)F.Cl | [2] |
| InChI Key | WYMVHCGKIMNMEK-UHFFFAOYSA-N | [2] |
| Storage Conditions | Store at 2-8°C for long-term stability. | [2] |
Core Synthesis Pathway: From Substituted Aniline to Hydrazine
The synthesis of this compound follows a classical and robust two-step sequence common for aryl hydrazines: diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt.[5][6][7] The entire process is a well-established industrial method for producing a wide array of substituted phenylhydrazines.[5]
The starting material for this synthesis is 3-Fluoro-2-methylaniline (CAS 443-86-7). This precursor is a crucial organic intermediate in its own right, used in the synthesis of various dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[8]
Step-by-Step Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of similar phenylhydrazine hydrochlorides.[6]
Part 1: Diazotization of 3-Fluoro-2-methylaniline
-
To a jacketed reactor suitable for low-temperature reactions, add concentrated hydrochloric acid and water.
-
Cool the acid solution to a temperature between -5°C and 0°C with vigorous stirring.
-
Slowly add 3-fluoro-2-methylaniline to the cold acid solution. A thick white slurry of the aniline hydrochloride salt is expected to form.
-
Maintain the temperature below 5°C and begin the dropwise addition of a pre-chilled aqueous solution of sodium nitrite.
-
Causality: The reaction is highly exothermic, and maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt. The slow addition of sodium nitrite ensures that the local concentration of nitrous acid remains low, minimizing side reactions.
-
After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Part 2: Reduction and Isolation
-
In a separate reactor, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite in water.[6] Cool this solution to 0-10°C.
-
Slowly add the cold diazonium salt slurry from Part 1 to the reducing solution. The temperature should be carefully controlled and maintained below 15°C.
-
Causality: The reduction of the diazonium salt to the hydrazine is also exothermic. A controlled addition rate is essential for safety and to maximize yield. Stannous chloride is a common and effective reducing agent for this transformation.
-
Once the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.
-
The resulting solid, this compound, is then collected by filtration.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an isopropanol/water mixture, to yield the final product.
-
The solid is then dried under vacuum to remove residual solvents.
Applications in Drug Discovery & Development
Substituted phenylhydrazines are indispensable reagents for the construction of nitrogen-containing heterocyclic cores that are prevalent in a vast number of pharmaceuticals.[1] The primary utility of this compound lies in its application to form indole and pyrazole scaffolds, which are foundational structures in many targeted therapies, especially kinase inhibitors.[4]
Fischer Indole Synthesis: Access to a Privileged Scaffold
The Fischer indole synthesis is a classic and highly versatile reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[9] This reaction is a cornerstone of medicinal chemistry for accessing the indole core, a structure found in numerous natural products and synthetic drugs.[2]
The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement, followed by the elimination of ammonia to yield the aromatic indole ring.[10] The substitution pattern on the phenylhydrazine directly translates to the substitution on the final indole product, allowing for precise control over the final structure.
Pyrazole Synthesis: A Key Component of Kinase Inhibitors
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is another "privileged" structure in medicinal chemistry, found in numerous approved drugs, including celecoxib and a wide array of kinase inhibitors.[1] One of the most common methods for synthesizing the pyrazole ring is the condensation of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[11]
This compound can be used to generate N-aryl pyrazoles, where the substituted phenyl ring becomes a key interaction motif within the target protein's binding site. For example, in the synthesis of many kinase inhibitors, the pyrazole core often acts as a hinge-binding motif, while the attached substituted phenyl ring occupies a hydrophobic pocket, with the specific substituents fine-tuning the binding affinity and selectivity.
Analytical Characterization
To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. Commercial suppliers typically provide a Certificate of Analysis with data from these methods.[2]
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | Structure Elucidation: Confirms the chemical structure by showing the number and connectivity of hydrogen and carbon atoms. The fluorine atom will cause characteristic splitting patterns in both ¹H and ¹³C spectra, which is a key diagnostic feature. |
| HPLC/LC-MS | Purity Assessment & Mass Confirmation: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the compound by separating it from any impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the compound. |
| FTIR | Functional Group Identification: Fourier-Transform Infrared Spectroscopy can identify the presence of key functional groups, such as N-H stretches from the hydrazine and C-F stretches from the fluoro group. |
While specific spectra for the title compound are not publicly available in the literature, the ¹H NMR spectrum of its precursor, 3-Fluoro-2-methylaniline, is well-documented and serves as a critical quality control checkpoint for the starting material.[12]
Safety, Handling, and Storage
Hydrazine derivatives are a class of compounds that require careful handling due to their potential toxicity.[1] Safety data for closely related phenylhydrazine hydrochlorides indicate that this compound should be treated as hazardous.
-
Hazard Statements: Likely to be toxic if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation, and may cause an allergic skin reaction. There is also a suspicion of causing genetic defects and cancer, and it may cause damage to organs through prolonged or repeated exposure.
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. As indicated by suppliers, long-term storage at refrigerated temperatures (2-8°C) is recommended.[2]
Conclusion
This compound is a high-value synthetic intermediate with significant applications in pharmaceutical research and development. Its utility is primarily demonstrated in the construction of indole and pyrazole cores, which are central to the design of a multitude of biologically active compounds, including modern kinase inhibitors. The specific 3-fluoro-2-methyl substitution pattern provides medicinal chemists with a powerful tool to modulate the pharmacological properties of lead compounds. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in the laboratory and in process chemistry environments.
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1H NMR and 13C NMR spectra of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3-Fluoro-2-methylphenyl)hydrazine Hydrochloride
Authored by a Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key building block in medicinal chemistry. By dissecting the intricate interplay of substituent effects—including those of the fluorine, methyl, and hydrazinium groups—we will predict and interpret the chemical shifts, multiplicities, and coupling constants. This document serves as a practical reference for researchers and scientists, detailing not only the spectral interpretation but also the underlying principles and a robust experimental protocol for acquiring high-fidelity data.
Introduction: The Structural Significance of this compound
This compound is a substituted arylhydrazine derivative frequently employed in the synthesis of heterocyclic compounds, particularly indoles via the Fischer indole synthesis. The presence of a fluorine atom provides a valuable probe for studying drug-target interactions using ¹⁹F NMR and can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[1]
Accurate structural confirmation is the bedrock of chemical synthesis and drug development. NMR spectroscopy, through its ¹H and ¹³C nuclei probes, allows for the unambiguous determination of the molecular framework. This guide provides a detailed predictive analysis of the NMR spectra of the title compound, grounded in fundamental principles and data from analogous structures.
Molecular Structure and Electronic Environment
To interpret the NMR spectra, one must first understand the electronic landscape of the molecule. The aromatic ring of this compound is decorated with three distinct substituents, each exerting a specific electronic influence that dictates the chemical shifts of the nearby nuclei.
-
Methyl Group (-CH₃) at C2: An electron-donating group (EDG) through induction and hyperconjugation. It tends to increase electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (lower ppm) of the corresponding nuclei.
-
Fluorine Atom (-F) at C3: An electronegative atom that exhibits a dual electronic nature. It is strongly electron-withdrawing through the inductive effect (σ-withdrawal), which deshields nearby nuclei. Conversely, it is weakly electron-donating through resonance (π-donation) by virtue of its lone pairs.[2] The inductive effect typically dominates, but the resonance effect can influence the ortho and para positions.
-
Hydrazinium Group (-NHNH₃⁺) at C1: In its hydrochloride salt form, the hydrazine moiety is protonated. The resulting positive charge on the nitrogen makes the hydrazinium group a powerful electron-withdrawing group (EWG) through induction, significantly deshielding the aromatic ring.
The interplay of these effects results in a unique electronic distribution and, consequently, a distinct NMR fingerprint.
Caption: Key J-coupling correlations for spectral assignment.
Self-Validating Experimental Protocol
Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed to be a self-validating system, ensuring accuracy and precision.
Workflow Diagram
Caption: Standardized workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Using a calibrated pipette, add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of a solvent containing a known internal standard, such as tetramethylsilane (TMS), is crucial for accurate chemical shift referencing. [3] * Securely cap the tube and vortex gently until the sample is completely dissolved. A clear, homogeneous solution is required.
-
-
Instrument Setup and Calibration:
-
The experiment should be performed on a well-maintained NMR spectrometer (e.g., 400 or 500 MHz).
-
Insert the sample into the magnet.
-
Lock onto the deuterium signal of the DMSO-d₆ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Set the sample temperature to a constant value, typically 298 K (25 °C), to ensure reproducibility.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Set the spectral width to cover the expected range of proton signals (e.g., -2 to 16 ppm).
-
Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay (D1) of at least 2 seconds to allow for adequate relaxation of the nuclei between pulses, ensuring quantitative integration.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence with a 30-degree pulse angle (e.g., 'zgpg30').
-
Set the spectral width to encompass all expected carbon signals (e.g., 0 to 200 ppm).
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
A relaxation delay of 2 seconds is generally sufficient.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the residual solvent peak of DMSO-d₆ at 39.52 ppm.
-
Conclusion
The structural elucidation of this compound by ¹H and ¹³C NMR is a logical process rooted in the fundamental principles of chemical shifts and spin-spin coupling. The fluorine substituent serves as a powerful diagnostic tool, inducing characteristic splitting patterns in both the proton and carbon spectra that greatly aid in assignment. This guide provides a robust predictive framework and a validated experimental protocol, empowering researchers to confidently characterize this and structurally related molecules, thereby ensuring the integrity and quality of their scientific endeavors.
References
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Gerig, J.T. (1997). Fluorine NMR. eMagRes. Available at: [Link]
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Zhou, D., et al. (2018). H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. The Royal Society of Chemistry. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for an article. Available at: [Link]
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SpectraBase. (n.d.). Hydrazine. Available at: [Link]
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SpectraBase. (n.d.). (3-Fluorophenyl)hydrazine hydrochloride. Available at: [Link]
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Nicholson, J.K., & Wilson, I.D. (1987). Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. PubMed. Available at: [Link]
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Wodin, K., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central, NIH. Available at: [Link]
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Williams, W.F. (2012). An Overview of Fluorine NMR. ResearchGate. Available at: [Link]
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JACS. (2021). Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society. Available at: [Link]
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RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]
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ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Available at: [Link]
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UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]
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Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]
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Emsley, J.W., Phillips, L., & Wray, V. (n.d.). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
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Michigan State University Chemistry. (n.d.). Proton NMR Table. Available at: [Link]
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Quora. (2024). How to interpret the 19F NMR spectra. Available at: [Link]
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Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]
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ATB. (n.d.). Hydrazine | H4N2 | MD Topology | NMR | X-Ray. Available at: [Link]
-
Lauer, A., et al. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PubMed Central, NIH. Available at: [Link]
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Mass Spectrometry Analysis of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the mass spectrometric analysis of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride, a crucial intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol, offering in-depth explanations for methodological choices to ensure robust and reliable analytical outcomes.
Introduction: The Analytical Imperative
This compound (C₇H₉FN₂·HCl) is a substituted phenylhydrazine derivative increasingly utilized in the synthesis of novel therapeutic agents. Its chemical structure, characterized by a fluorine and a methyl group on the phenyl ring, presents unique analytical challenges and opportunities. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound, providing unparalleled sensitivity and specificity. Understanding its behavior within a mass spectrometer is paramount for process control, impurity profiling, and metabolic studies.
This guide will navigate the critical aspects of analyzing this compound, from first principles of sample handling to the intricacies of ionization and fragmentation, empowering the analyst to develop and validate a robust analytical method.
Foundational Knowledge: Physicochemical Properties
A thorough understanding of the analyte's properties is the bedrock of successful method development.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₁₀ClFN₂ | [1] |
| Molecular Weight | 176.62 g/mol | [1] |
| Monoisotopic Mass | 176.05198 g/mol | Calculated |
| Appearance | Solid | [1] |
| Solubility | Soluble in water and polar organic solvents like methanol and acetonitrile. | [2] |
The hydrochloride salt form enhances solubility in polar solvents, a key consideration for sample preparation and electrospray ionization. The presence of fluorine and nitrogen atoms provides distinctive isotopic patterns and sites for protonation, respectively.
The Analytical Workflow: A Strategic Approach
A successful mass spectrometry analysis is a multi-step process, where each stage is optimized to ensure data quality. The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: A generalized workflow for the mass spectrometric analysis of this compound.
Sample Preparation: The Unseen Determinant of Success
The adage "garbage in, garbage out" is particularly pertinent to mass spectrometry. A meticulous sample preparation protocol is non-negotiable for achieving reproducible and accurate results.[3]
Rationale for Solvent Selection
Given that this compound is a salt, polar solvents are the primary choice.
-
Methanol and Acetonitrile: These are excellent choices as they are highly compatible with reversed-phase liquid chromatography (LC) and electrospray ionization (ESI). They effectively solubilize the analyte and are volatile enough to facilitate efficient desolvation in the ESI source.
-
Water: While the compound is water-soluble, using 100% aqueous solutions for direct infusion can be problematic due to high surface tension, which can lead to unstable spray in ESI. A mixture of water with methanol or acetonitrile is recommended.
-
Formic Acid: The addition of a small amount of formic acid (typically 0.1%) to the sample solvent and mobile phase is highly recommended. The acidic conditions ensure that the hydrazine moiety is readily protonated, enhancing ionization efficiency in positive ion mode ESI.
Recommended Protocol
-
Stock Solution Preparation (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and water.
-
Working Solution Preparation (1-10 µg/mL): Perform serial dilutions of the stock solution with the same solvent mixture to achieve a final concentration suitable for your instrument's sensitivity. For high-resolution mass spectrometers, concentrations in the low µg/mL or even ng/mL range are often sufficient.
-
Filtration: If any particulate matter is observed, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system and ESI needle.
Ionization Source Selection: The Gateway to the Mass Analyzer
The choice of ionization technique is critical and depends on the analyte's physicochemical properties. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, with ESI being the more common choice.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is well-suited for polar and ionic compounds.[4] It generates ions from a liquid phase, making it highly compatible with LC. Given the polar nature and the presence of basic nitrogen atoms in our analyte, ESI in positive ion mode is the preferred method. The acidic conditions of the mobile phase will promote the formation of the protonated molecule, [M+H]⁺.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another viable option, particularly for less polar compounds that are thermally stable.[4] In APCI, the sample is vaporized, and ionization occurs in the gas phase through reactions with reagent gas ions. While it can be used for this analyte, ESI is generally more sensitive for pre-charged or easily protonated molecules in solution.
Recommendation: Start with ESI in positive ion mode. If insufficient ionization is observed or if matrix effects are severe, APCI can be explored as an alternative.
Mass Analyzer Selection: Resolving the Molecular Story
The choice of mass analyzer dictates the resolution, mass accuracy, and speed of the analysis.
Quadrupole Mass Analyzer
A quadrupole mass analyzer uses a combination of radio frequency (RF) and direct current (DC) voltages to filter ions based on their mass-to-charge ratio (m/z).[5] While robust and relatively inexpensive, quadrupoles are typically lower-resolution instruments. They are excellent for quantitative analysis in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes but provide limited information for structural elucidation of unknowns.
Time-of-Flight (TOF) Mass Analyzer
A TOF analyzer measures the time it takes for an ion to travel a fixed distance, which is proportional to its m/z.[6] Modern TOF instruments, particularly those equipped with a reflectron, offer high resolution and excellent mass accuracy.[6] This makes them ideal for determining the elemental composition of the parent ion and its fragments.
Orbitrap Mass Analyzer
The Orbitrap is a high-resolution mass analyzer that traps ions in an electrostatic field and measures the frequency of their orbital motion, which is related to their m/z.[3] Orbitraps provide exceptional mass accuracy and resolution, enabling confident identification of compounds and their fragments.
Recommendation: For in-depth structural analysis and confident identification, a high-resolution mass spectrometer such as a Q-TOF or an Orbitrap is highly recommended. For routine quantification where the fragmentation pattern is already known, a triple quadrupole instrument would be a cost-effective and sensitive choice.
Predicted Mass Spectrum and Fragmentation Pattern
Expected Molecular Ion
In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, where M is the free base of (3-Fluoro-2-methylphenyl)hydrazine.
-
Molecular Formula of Free Base: C₇H₉FN₂
-
Exact Mass of Free Base: 140.0750
-
Expected m/z of [M+H]⁺: 141.0828
Predicted Fragmentation Pathway
Upon collisional activation in the mass spectrometer (MS/MS), the [M+H]⁺ ion is expected to undergo fragmentation. The primary fragmentation pathways for phenylhydrazines involve cleavage of the N-N bond and losses from the aromatic ring.
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An In-Depth Technical Guide to the Infrared (IR) Spectrum of (3-Fluoro-2-methylphenyl)hydrazine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride (CAS No. 1059626-01-5)[1]. Designed for researchers, scientists, and professionals in drug development, this document details the structural and vibrational characteristics of this important synthetic intermediate. We will explore the theoretical basis for its infrared absorption, provide a field-proven experimental protocol for spectral acquisition, and offer a detailed interpretation of the resulting spectrum. The causality behind experimental choices and analytical interpretations is emphasized to ensure scientific integrity and practical utility.
Introduction: Significance and Spectroscopic Characterization
This compound is a substituted aromatic hydrazine derivative. Compounds of this class are pivotal building blocks in medicinal chemistry and organic synthesis, often serving as precursors for heterocyclic compounds with diverse pharmacological activities. Given its role in the synthesis of high-value molecules, rigorous quality control and structural verification are paramount.
Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that serves as an essential tool for this purpose. By measuring the absorption of infrared radiation by a molecule, we can identify its functional groups and glean structural information, creating a unique "molecular fingerprint."[2] This guide will elucidate the characteristic IR spectral features of this compound, providing a benchmark for its identification and purity assessment.
Molecular Structure and Predicted Vibrational Modes
To accurately interpret the IR spectrum, we must first understand the molecular structure and the vibrational modes associated with its constituent parts. The structure of this compound combines a tri-substituted aromatic ring with a hydrazinium cation.
Caption: Molecular structure of this compound.
The key functional groups and their expected vibrational absorption ranges are summarized below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Hydrazinium (-NH-NH₃⁺) | N-H Stretch | 3300 - 2600 | Strong, Broad | Extensive hydrogen bonding in the salt form causes significant broadening. Multiple bands are expected. |
| N-H Bend (Scissoring) | 1620 - 1550 | Medium-Strong | Characteristic of ammonium and related salts. | |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Weak | Appears just to the left of the aliphatic C-H stretch region[3][4]. |
| C=C Stretch (in-ring) | 1600 - 1585 & 1500 - 1400 | Medium, Sharp | Aromatic compounds typically show a pair of sharp bands in this region[4][5]. | |
| C-H Out-of-Plane Bend | 900 - 675 | Strong | The exact position is diagnostic of the ring substitution pattern[4][6]. | |
| Substituents | C-H Stretch (Methyl) | 2960 - 2850 | Medium | Aliphatic C-H stretching vibrations[7]. |
| C-H Bend (Methyl) | 1470 - 1450 & 1380 - 1370 | Medium | Asymmetric and symmetric bending modes, respectively. | |
| C-F Stretch | 1250 - 1000 | Strong | The C-F bond is highly polar, leading to a strong absorption. Its position can be influenced by the aromatic system. | |
| N-N Stretch | 1150 - 1050 | Medium-Weak | Often observed in hydrazine derivatives[8][9]. |
Experimental Protocol: FT-IR Spectrum Acquisition
The following protocol describes a robust method for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet method. This method is chosen for its ability to produce sharp, well-resolved spectra for solid-state materials.
Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Hydraulic Pellet Press
-
13 mm Evacuable Pellet Die Set
-
Agate Mortar and Pestle
-
Infrared (IR) Grade Potassium Bromide (KBr), desiccated
-
Spatula and analytical balance
Rationale for KBr Pellet Method
Potassium bromide is used as the matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and possesses plasticity, allowing it to form a clear, solid disk under pressure[10]. This minimizes light scattering and produces a high-quality transmission spectrum. It is critical to use IR-grade KBr and minimize its exposure to moisture, as water exhibits a strong, broad O-H stretching band that can obscure important spectral features.
Step-by-Step Sample Preparation and Analysis
Caption: Workflow for FT-IR analysis using the KBr pellet method.
-
Preparation : Thoroughly clean the mortar, pestle, and die set components with a suitable solvent (e.g., acetone) and dry them completely to prevent contamination[11].
-
Grinding : Weigh approximately 1-2 mg of this compound. In an agate mortar, grind the sample to a fine, consistent powder. This step is crucial to reduce scattering of the IR beam.
-
Mixing : Add 100-200 mg of dry, IR-grade KBr to the mortar. Mix and grind the sample and KBr together rapidly to achieve a homogeneous mixture[10]. Prolonged grinding can increase moisture absorption.
-
Pellet Formation : Assemble the pellet die and transfer the powder mixture into the die barrel. Apply a vacuum to the die to remove trapped air, which can cause the pellet to be opaque.
-
Pressing : Place the die into the hydraulic press and apply 8-10 tons of pressure for approximately 1-2 minutes. This should result in a clear, transparent, or translucent pellet.
-
Background Scan : Place an empty sample holder in the FT-IR spectrometer and run a background scan. This corrects for atmospheric H₂O and CO₂ absorptions.
-
Sample Scan : Carefully place the KBr pellet into the sample holder and acquire the sample spectrum.
-
Data Acquisition Parameters :
-
Spectral Range : 4000 - 400 cm⁻¹
-
Resolution : 4 cm⁻¹
-
Number of Scans : 16-32 (to improve signal-to-noise ratio)
-
Spectral Analysis and Interpretation
The IR spectrum of this compound is complex, but can be systematically interpreted by dividing it into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹)[2][12][13].
Functional Group Region (4000 - 1500 cm⁻¹)
-
3300 - 2600 cm⁻¹ : This region is dominated by a very broad and strong absorption band, characteristic of the N-H stretching vibrations of the hydrazinium (-NH-NH₃⁺) group. The significant broadening is a direct result of extensive intermolecular hydrogen bonding within the crystal lattice of the salt. This broad feature often obscures the weaker aromatic C-H stretches.
-
~3050 cm⁻¹ : A weak shoulder may be visible on the broad N-H absorption, corresponding to the aromatic C-H stretching vibrations[4]. Its presence confirms the aromatic component of the molecule.
-
~2950 cm⁻¹ : Absorptions corresponding to the C-H stretching of the methyl (-CH₃) group are expected here.[7] These may appear as small, sharper peaks superimposed on the broad hydrazinium band.
-
~1600 cm⁻¹ and ~1480 cm⁻¹ : Two distinct, sharp peaks of medium intensity are expected here. These are classic indicators of C=C in-ring stretching vibrations of the aromatic ring[3][4].
-
~1580 cm⁻¹ : A medium to strong band in this area can be assigned to the N-H bending (scissoring) mode of the protonated amine group, a key feature for identifying the hydrochloride salt form.
Fingerprint Region (1500 - 400 cm⁻¹)
The fingerprint region contains a wealth of complex, overlapping absorptions that are unique to the molecule's overall structure[13][14].
-
~1460 cm⁻¹ & ~1380 cm⁻¹ : These bands are attributable to the asymmetric and symmetric C-H bending of the methyl group, respectively.
-
1250 - 1000 cm⁻¹ : A very strong and prominent band in this region is the hallmark of the C-F stretching vibration. The high polarity of the carbon-fluorine bond makes this a reliable and intense feature.
-
~1100 cm⁻¹ : A medium-intensity band can be assigned to the N-N stretch of the hydrazine group[8][9].
-
Below 900 cm⁻¹ : Strong, sharp bands in this area are due to C-H out-of-plane bending vibrations of the aromatic ring. The specific pattern of these bands is highly diagnostic of the 1,2,3-trisubstitution pattern on the benzene ring[4][6].
Summary of Key Peak Assignments
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| 3300 - 2600 (broad) | -NH-NH₃⁺ | N-H Stretch |
| ~3050 | Ar-H | C-H Stretch |
| ~2950 | -CH₃ | C-H Stretch |
| ~1600, ~1480 | Ar C=C | In-ring Stretch |
| ~1580 | -NH₃⁺ | N-H Bend |
| ~1460 | -CH₃ | Asymmetric C-H Bend |
| ~1380 | -CH₃ | Symmetric C-H Bend |
| 1250 - 1000 (strong) | Ar-F | C-F Stretch |
| < 900 | Ar-H | Out-of-Plane Bend |
Conclusion
The infrared spectrum of this compound provides a definitive fingerprint for its structural identification. The key diagnostic features are the broad N-H stretching absorptions of the hydrazinium salt in the 3300-2600 cm⁻¹ region, the characteristic aromatic C=C stretching peaks around 1600 and 1480 cm⁻¹, and a very strong C-F stretching band between 1250-1000 cm⁻¹. Together, these absorptions confirm the presence of all major functional groups and the overall molecular architecture. This guide provides a robust framework for researchers to confidently acquire, interpret, and utilize the IR spectrum for the quality control and characterization of this vital chemical intermediate.
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Margoshes, M., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 77(23), 6181–6184. [Link]
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Chemistry LibreTexts. (2022, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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Pravica, M. G., et al. (2021). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. ACS Omega, 6(8), 5344–5350. [Link]
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A Comprehensive Technical Guide to the Solubility of (3-Fluoro-2-methylphenyl)hydrazine Hydrochloride in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride, a crucial parameter for its application in pharmaceutical synthesis and drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document synthesizes established principles of physical organic chemistry, data from structurally analogous compounds, and standard industry practices to provide a robust framework for researchers, scientists, and drug development professionals.
Introduction: Physicochemical Profile and the Significance of Solubility
This compound is a substituted hydrazine derivative of significant interest in medicinal chemistry. Its hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base. The molecule's structure, featuring a phenyl ring substituted with a fluorine atom and a methyl group, dictates its polarity, hydrogen bonding capacity, and ultimately, its solubility in various organic solvents.
Understanding the solubility of this active pharmaceutical ingredient (API) is paramount for several stages of drug development, including:
-
Reaction Chemistry: Ensuring the compound remains in solution for homogeneous reaction kinetics.
-
Purification and Crystallization: Selecting appropriate anti-solvents for efficient purification and isolation of the desired polymorph.
-
Formulation: Developing suitable solvent systems for formulation into final dosage forms.
Inferred Solubility Profile and Solvent Classification
Based on the general solubility of related phenylhydrazine hydrochlorides, such as (2-methylphenyl)hydrazine hydrochloride and (3-methylphenyl)hydrazine hydrochloride which are known to be soluble in water and various organic solvents, a qualitative solubility profile for this compound can be inferred.[1][2] The presence of the polar hydrazine hydrochloride group suggests good solubility in polar protic and aprotic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The hydrochloride salt can readily engage in hydrogen bonding with protic solvents. The polarity of these solvents can effectively solvate the ionic species. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | These solvents possess high dipole moments capable of solvating the polar hydrazine hydrochloride moiety. However, the lack of acidic protons for hydrogen bonding might result in slightly lower solubility compared to protic solvents. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | Ethers are less polar than the aforementioned solvents and act primarily as hydrogen bond acceptors. Their solvating power for ionic salts is limited. |
| Esters | Ethyl Acetate | Low | Ethyl acetate has lower polarity and weaker hydrogen bonding capabilities compared to alcohols and polar aprotic solvents. |
| Ketones | Acetone | Moderate | Acetone is a polar aprotic solvent that can offer moderate solubility. |
| Hydrocarbons | Toluene, Hexane | Very Low/Insoluble | These nonpolar solvents lack the ability to solvate the ionic hydrochloride salt and the polar hydrazine group. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | While DCM has a dipole moment, its ability to solvate ionic species is limited. It may offer some solubility due to its ability to interact with the organic part of the molecule. |
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain precise quantitative solubility data, a robust experimental protocol is essential. The following method is based on the equilibrium solubility measurement principle, widely accepted in the pharmaceutical industry.[3][4]
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
-
Equilibration:
-
Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C and/or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the time required to reach equilibrium.[3]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Calculate the solubility in mg/mL or mol/L by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.
-
Workflow Diagram
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Factors Influencing Solubility: A Mechanistic Perspective
The solubility of this compound is governed by a delicate interplay of intermolecular forces.
-
Salt Form: The hydrochloride salt significantly increases the polarity of the molecule compared to its free base, enhancing its solubility in polar solvents. The ionic nature of the salt allows for strong ion-dipole interactions with polar solvent molecules.[1][5]
-
Substituent Effects:
-
Fluorine: The highly electronegative fluorine atom can participate in hydrogen bonding as a hydrogen bond acceptor. Its electron-withdrawing nature also influences the overall electronic distribution of the aromatic ring.[6]
-
Methyl Group: The methyl group is an electron-donating group and is relatively nonpolar. It can slightly increase the lipophilicity of the molecule.
-
-
Solvent Properties: The polarity, proticity (ability to donate hydrogen bonds), and polarizability of the solvent are critical. As a general principle, "like dissolves like." Therefore, polar solvents are expected to be more effective at dissolving this polar salt.
Strategic Solvent Selection in Drug Development
The choice of solvent is a critical decision in the development of a drug substance. The following decision tree illustrates a logical approach to solvent selection for processes involving this compound.
Caption: Decision-making workflow for solvent selection in a drug development context.
Conclusion
While specific quantitative data for the solubility of this compound in organic solvents requires experimental determination, a strong understanding of its chemical structure and the principles of solubility allows for informed predictions and the design of a robust experimental plan. This guide provides the theoretical foundation and practical methodology for researchers to confidently approach the handling and application of this important pharmaceutical intermediate. The provided protocols and decision-making frameworks are designed to ensure scientific integrity and accelerate the drug development process.
References
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ResearchGate. Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?. [Link]
-
ResearchGate. 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. [Link]
- Google Patents.
-
World Health Organization (WHO). Annex 4. [Link]
-
Screening and Formulating Drugs as Salts to Improve API Performance. [Link]
-
Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]
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- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Strategic Synthesis of 7-Fluoro-6-methylindole via Fischer Indolization
Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of fluorine into these scaffolds can significantly enhance metabolic stability, binding affinity, and pharmacokinetic profiles, making fluorinated indoles highly sought-after building blocks in drug discovery.[2] This document provides a comprehensive guide for the synthesis of 7-fluoro-6-methylindole, a valuable intermediate, starting from (3-Fluoro-2-methylphenyl)hydrazine hydrochloride. The protocol leverages the classical Fischer indole synthesis, a robust and widely adopted method for constructing the indole ring system.[3] We present a detailed, two-stage protocol involving an acid-catalyzed cyclization followed by decarboxylation, complete with mechanistic insights, step-by-step procedures, and characterization guidelines for researchers in organic synthesis and drug development.
Introduction and Strategic Overview
The indole nucleus is a privileged structure in pharmacology, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and anti-infective properties.[1] The introduction of a fluorine atom at the C7 position and a methyl group at C6 can modulate the electronic properties and steric profile of the molecule, offering unique vectors for molecular design. 7-Fluoro-6-methylindole serves as a critical precursor for more complex therapeutic agents, where the C2 and C3 positions of the pyrrole ring are available for further functionalization.
The Fischer indole synthesis, first reported in 1883, remains one of the most reliable and versatile methods for indole preparation.[4][5] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable carbonyl compound.[6] Our strategy employs a two-part sequence for a clean and high-yielding synthesis:
-
Fischer Indolization: Reaction of (3-Fluoro-2-methylphenyl)hydrazine with pyruvic acid to form the stable intermediate, 7-fluoro-6-methylindole-2-carboxylic acid. Using a ketoacid like pyruvic acid is a standard approach that reliably yields a C2-substituted indole.[7]
-
Decarboxylation: Removal of the C2-carboxylic acid group to yield the target, 7-fluoro-6-methylindole.
This approach circumvents the often problematic and low-yielding direct synthesis of unsubstituted indoles that can occur when using simple aldehydes like acetaldehyde.[7]
The Fischer Indole Synthesis: Mechanistic Rationale
The overall transformation is underpinned by a well-established reaction cascade, often referred to as the Robinson mechanism.[8][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
The key mechanistic steps are:
-
Hydrazone Formation: The initial step is the condensation of (3-fluoro-2-methylphenyl)hydrazine with the ketone of pyruvic acid to form the corresponding arylhydrazone. This step can be performed separately or, for operational simplicity, in situ.
-
Tautomerization: The hydrazone undergoes an acid-catalyzed tautomerization to its enamine isomer, known as an ene-hydrazine.
-
[3][3]-Sigmatropic Rearrangement: This is the core, irreversible, and often rate-determining step of the synthesis.[8] The ene-hydrazine undergoes a concerted pericyclic rearrangement, analogous to a Claisen rearrangement, to form a di-imine intermediate. This step requires thermal energy and acid catalysis.
-
Aromatization & Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack by the terminal amine onto the imine carbon, forming a five-membered ring aminal intermediate.
-
Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia, which, after a final proton loss, generates the aromatic indole ring system.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacyjournal.org [pharmacyjournal.org]
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- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to the Synthesis of 4-Fluoro-7-methyltryptamine Analogs via Fischer Indolization of (3-Fluoro-2-methylphenyl)hydrazine Hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 4-fluoro-7-methyl substituted tryptamine analogs. The core of this methodology is the strategic application of the Fischer indole synthesis, a robust and classic method for constructing the indole nucleus.[1][2][3] We will begin with (3-Fluoro-2-methylphenyl)hydrazine hydrochloride, a specific precursor that dictates the final substitution pattern of the tryptamine scaffold. This guide offers a detailed mechanistic rationale, step-by-step experimental protocols, safety considerations, and methods for characterization and validation. The strategic introduction of fluorine is of particular interest in modern medicinal chemistry, as it can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, including receptor affinity and metabolic stability.[4][5][6]
Introduction: The Strategic Value of Fluorinated Tryptamines
The tryptamine scaffold is a privileged structure in neuroscience, forming the core of the neurotransmitter serotonin and a wide array of psychoactive compounds and therapeutic agents. Chemical modification of this scaffold is a cornerstone of drug discovery. The introduction of a fluorine atom onto the indole ring is a well-established strategy to fine-tune a molecule's properties. Fluorine's high electronegativity and small size can alter a compound's acidity, lipophilicity, and metabolic profile, often leading to enhanced binding affinity at target receptors or improved resistance to enzymatic degradation.[4][7]
This guide focuses on the synthesis of tryptamines with a specific 4-fluoro-7-methyl substitution pattern. This is achieved by employing (3-Fluoro-2-methylphenyl)hydrazine as the starting material in the Fischer indole synthesis. This reaction, discovered in 1883 by Hermann Emil Fischer, remains a powerful and versatile tool for creating substituted indoles from arylhydrazines and carbonyl compounds under acidic conditions.[3][8]
Core Mechanism: The Fischer Indole Synthesis
Understanding the mechanism of the Fischer indole synthesis is critical for troubleshooting and adapting the protocol. The reaction proceeds through several distinct, acid-catalyzed steps. The choice of acid catalyst is important; both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are effective and can be selected based on the specific substrate and desired reaction conditions.[1][3][9]
The generally accepted mechanism involves the following transformations:
-
Hydrazone Formation: The arylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.
-
[10][10]-Sigmatropic Rearrangement: This is the key bond-forming step. The enamine undergoes an electrocyclic rearrangement, similar to a Claisen rearrangement, to form a di-imine intermediate, breaking the aromaticity of the phenyl ring.
-
Rearomatization & Cyclization: A proton transfer restores aromaticity, and the terminal imine nitrogen attacks the iminium carbon to form a five-membered ring (an aminal).
-
Ammonia Elimination: Under acidic catalysis, the aminal eliminates a molecule of ammonia, which, after a final proton loss, yields the stable, aromatic indole ring.[8][11]
Caption: General Mechanism of the Fischer Indole Synthesis.
Experimental Protocols
This synthesis is presented as a two-step process. First, the construction of the indole core bearing a chloroethyl side chain precursor, followed by nucleophilic substitution with a desired amine.
Protocol 1: Synthesis of 3-(2-Chloroethyl)-4-fluoro-7-methylindole
This protocol details the core Fischer indole cyclization. The choice of 4-chlorobutyraldehyde diethyl acetal as the carbonyl partner is strategic. The acetal protects the aldehyde from self-condensation and is hydrolyzed in situ under the acidic reaction conditions to provide the necessary aldehyde functionality. The chloroethyl group is then poised for subsequent amination.
Materials & Reagents:
-
This compound
-
4-Chlorobutyraldehyde diethyl acetal
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Addition of Carbonyl: Add 4-chlorobutyraldehyde diethyl acetal (1.1 eq) to the flask.
-
Acid Catalyst: Cautiously add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the hydrazine) to the mixture. The addition of PPA is exothermic and will generate HCl gas from the hydrazine salt; ensure the setup is in a well-ventilated fume hood.
-
Reaction: Heat the resulting slurry with vigorous stirring. A typical temperature range is 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a silica plate. The reaction is typically complete within 2-4 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice in a large beaker with stirring. This will quench the PPA in a highly exothermic process.
-
Neutralization & Extraction: Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate). Combine the fractions containing the desired product and evaporate the solvent to yield 3-(2-chloroethyl)-4-fluoro-7-methylindole as a solid or oil.
Protocol 2: Synthesis of N,N-Dimethyl-4-fluoro-7-methyltryptamine
This step involves the nucleophilic substitution of the chloride with dimethylamine to form the final tryptamine product.
Materials & Reagents:
-
3-(2-Chloroethyl)-4-fluoro-7-methylindole (from Protocol 1)
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Potassium carbonate (K₂CO₃) (optional, as a base)
-
Diethyl ether or Ethyl acetate
-
1M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a sealable pressure vessel or a round-bottom flask with a reflux condenser, dissolve the 3-(2-chloroethyl)-4-fluoro-7-methylindole (1.0 eq) in acetonitrile or THF.
-
Amine Addition: Add a significant excess of the dimethylamine solution (5-10 eq). The excess amine serves as both the nucleophile and the acid scavenger for the HCl generated. Alternatively, a smaller excess of amine (2-3 eq) can be used in conjunction with a base like potassium carbonate (2 eq).
-
Reaction: Seal the vessel and heat the reaction mixture to 60-80 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Evaporate the solvent and excess amine under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate or diethyl ether and wash with water to remove amine salts.
-
Purification (Freebase): The crude freebase can be purified by column chromatography if necessary. However, conversion to the salt often facilitates purification.
-
Salt Formation & Purification: Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Slowly add 1M HCl (or a solution of HCl in ether) dropwise with stirring. The corresponding hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure N,N-dimethyl-4-fluoro-7-methyltryptamine hydrochloride salt.
Workflow and Data Summary
The overall synthetic pathway is a streamlined process from the substituted hydrazine to the final tryptamine analog.
Caption: Synthetic Workflow for 4-Fluoro-7-methyltryptamine Analogs.
| Step | Reaction | Key Reagents | Typical Temp. | Typical Time | Expected Yield |
| 1 | Fischer Indole Synthesis | PPA or ZnCl₂ | 80-100 °C | 2-4 h | 50-70% |
| 2 | Amination | Dimethylamine, MeCN | 60-80 °C | 4-12 h | 75-90% |
Self-Validation and Characterization:
-
TLC: Use to monitor reaction completion and check purity of column fractions.
-
¹H and ¹³C NMR: Confirms the structure of the intermediate and final product. Key signals include the indole NH proton (~8-9 ppm), aromatic protons, and the new N,N-dialkyl signals (~2.2-2.8 ppm).
-
¹⁹F NMR: A singlet will confirm the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Melting Point (MP): A sharp melting point for the final salt indicates high purity.
Safety & Handling
All procedures must be conducted in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: Hydrazine derivatives are toxic and potential carcinogens. Avoid inhalation and skin contact.
-
Polyphosphoric Acid (PPA): Highly corrosive and viscous. Reacts violently and exothermically with water. Handle with extreme care.
-
Solvents: Dichloromethane, acetonitrile, and other organic solvents are flammable and/or toxic. Avoid inhalation of vapors.
-
Dimethylamine: Corrosive and has a strong, unpleasant odor. Work with solutions in a well-ventilated hood.
References
-
Blair, J. B., Kurrasch-Orbaugh, D., Marona-Lewicka, D., Cumbay, M. G., Watts, V. J., Barker, E. L., & Nichols, D. E. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701–4710. [Link]
-
Kline, T. B. (1995). Synthesis and pharmacological evaluation of fluorinated hallucinogenic tryptamine analogs and thienopyrrole bioisosteres of N,N-dimethyltryptamine. Purdue e-Pubs. [Link]
-
Kalir, A., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry, 6(6), 716–719. [Link]
-
Kalir, A., & Szara, S. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry, 6(6), 716–719. [Link]
-
Wikipedia. (n.d.). 5-Fluoro-DMT. Wikipedia. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry. [Link]
-
Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. SciSpace. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Lin, C. F., et al. (1992). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry, 35(19), 3537-3543. [Link]
-
ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. [Link]
-
Mojtahedi, M. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2868-2877. [Link]
-
Gribble, G. (2016). Fischer Indole Synthesis. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]
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- 4. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Synthesis and pharmacological evaluation of fluorinated hallucinogenic" by Joseph Bernard Blair [docs.lib.purdue.edu]
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Regioselectivity of the Fischer indole synthesis with unsymmetrical ketones
Application Note & Protocol
Topic: Navigating Regioselectivity in the Fischer Indole Synthesis of Unsymmetrical Ketones
Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.
Executive Summary
The Fischer indole synthesis is a powerful and enduring reaction for constructing the indole nucleus, a privileged scaffold in countless natural products and pharmaceuticals.[1][2][3] While elegant in its transformation of arylhydrazines and carbonyl compounds into indoles, the use of unsymmetrical ketones presents a significant challenge: the potential formation of two distinct regioisomeric products.[2][4] This lack of control can complicate downstream processing, reduce yields of the desired isomer, and necessitate difficult chromatographic separations. This guide provides a deep dive into the mechanistic underpinnings of regioselectivity in the Fischer indole synthesis. We will explore the key factors—steric hindrance, electronic effects, and catalyst choice—that govern the reaction's outcome. By synthesizing mechanistic theory with field-proven protocols, this document serves as an authoritative resource for researchers seeking to predictably and selectively synthesize a single, desired indole regioisomer.
The Mechanistic Dichotomy: A Fork in the Reaction Pathway
The regiochemical outcome of the Fischer indole synthesis is determined at the outset of its key chemical transformations. The reaction proceeds through a series of well-established steps, but the use of an unsymmetrical ketone, such as methyl ethyl ketone (MEK), introduces a critical decision point.
The core mechanism involves:
-
Hydrazone Formation: The initial condensation of an arylhydrazine with the ketone.
-
Tautomerization to Ene-hydrazine: The hydrazone tautomerizes to its corresponding ene-hydrazine isomer. This is the regiochemistry-determining step . An unsymmetrical ketone can form two different ene-hydrazines.
-
[2][2]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement of the ene-hydrazine forms a new C-C bond, breaking the N-N bond.[2][3][5]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole product.[2][3]
Figure 1: General mechanism showing the two competing pathways originating from the tautomerization of the arylhydrazone of an unsymmetrical ketone.
The crucial bifurcation occurs during the tautomerization to the ene-hydrazine. The direction of this tautomerization—towards the more substituted α-carbon or the less substituted α-carbon—directly dictates which regioisomer is ultimately formed. Our ability to control the reaction lies in influencing this initial choice.
Pillars of Regiocontrol
The regiochemical outcome is not random; it is a predictable consequence of the interplay between the substrate's structure and the reaction environment. By manipulating these factors, a chemist can steer the reaction toward a single product.
Steric Effects: The Path of Least Resistance
Steric hindrance is often the most dominant factor in determining the direction of ene-hydrazine formation. The[2][2]-sigmatropic rearrangement requires the formation of a bulky, six-membered transition state.
-
Principle: The reaction will preferentially proceed through the less sterically crowded transition state. This means that tautomerization will favor the formation of the double bond involving the less substituted α-carbon.
-
Application: When using a methyl ketone (R-CO-CH₃), the reaction strongly favors tautomerization towards the methyl group, leading to the formation of a 2-substituted indole. This is because the alternative pathway would involve a more sterically demanding transition state. The use of specific acid catalysts can further enhance this intrinsic preference.[6]
Electronic Effects: A Subtle but Powerful Influence
The electronic nature of the substituents on the ketone can modulate the acidity of the α-protons, thereby influencing the rate and direction of enolization.
-
Electron-Withdrawing Groups (EWGs): An EWG (e.g., ester, cyano) adjacent to one α-carbon increases the acidity of the protons on that carbon, kinetically favoring tautomerization towards that side. However, computational studies have shown that a strong EWG can also destabilize the subsequent[2][2]-sigmatropic rearrangement transition state, potentially leading to the formation of the other isomer or decomposition products.[7]
-
Electron-Donating Groups (EDGs): EDGs can stabilize an adjacent double bond in the ene-hydrazine, potentially favoring the formation of the more substituted, thermodynamically more stable ene-hydrazine. However, strong EDGs on the arylhydrazine ring can sometimes promote undesired side reactions, such as N-N bond cleavage.[8]
The Decisive Role of the Acid Catalyst
The choice of acid catalyst is arguably the most powerful tool for controlling regioselectivity.[1][5] Different acids can influence the reaction by altering the reaction medium's acidity and by acting as templates or coordinating agents.
-
Brønsted Acids (e.g., HCl, H₂SO₄, PPA): These are classic catalysts. Polyphosphoric acid (PPA) is particularly common, often favoring the formation of the thermodynamically more stable, more substituted indole product due to the high temperatures typically employed.
-
Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃): Lewis acids can coordinate to the nitrogen or oxygen atoms of the hydrazone, influencing the geometry of the transition state and thus the regiochemical outcome.[1][3] ZnCl₂ is a widely used and effective catalyst.[2]
-
Specialized Reagent Systems: For achieving exceptionally high regioselectivity, specific reagent systems have been developed. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a premier example. It is a powerful dehydrating agent and a superacid that often provides unprecedented regiocontrol, particularly for the synthesis of 3-unsubstituted indoles from methyl ketones by promoting the formation of the kinetic ene-hydrazine.[6]
Data Summary: Predicting Regiochemical Outcomes
The following table summarizes expected outcomes based on the principles discussed. These are illustrative and actual ratios will depend on the specific substrate and precise conditions.
| Ketone Substrate | Key Feature | Catalyst System | Expected Major Regioisomer | Rationale |
| 2-Butanone | Methyl vs. Methylene | Polyphosphoric Acid (PPA) | 2,3-Dimethylindole | High temperature favors the more stable, more substituted ene-hydrazine. |
| 2-Butanone | Methyl vs. Methylene | Eaton's Reagent (P₂O₅/MeSO₃H) | 2-Methylindole | Strong, non-equilibrium conditions favor the kinetic, less-hindered ene-hydrazine. |
| Phenylacetone | Methylene vs. Methyl | ZnCl₂ in Acetic Acid | 2-Methyl-3-phenylindole | The benzylic protons are more acidic, and the resulting conjugated ene-hydrazine is highly stabilized. |
| 1-Cyclohexyl-ethanone | Methyl vs. Methine | p-Toluenesulfonic acid (p-TsOH) | 2-Methyl-3,4,5,6-tetrahydrocarbazole | Steric bulk of the cyclohexyl group strongly disfavors tautomerization towards the methine carbon. |
Experimental Protocols
Safety Precaution: The Fischer indole synthesis often involves strong acids and high temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Protocol 1: Baseline Synthesis using Polyphosphoric Acid (PPA)
This protocol typically favors the formation of the more substituted indole isomer from an unsymmetrical ketone like 2-pentanone.
-
Objective: Synthesize a mixture of 2-ethyl-3-methylindole and 2,3-diethylindole to establish a baseline regioselectivity.
-
Reagents:
-
Phenylhydrazine (1.0 eq)
-
2-Pentanone (1.1 eq)
-
Polyphosphoric Acid (PPA) (10x weight of phenylhydrazine)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
-
Procedure:
-
Hydrazone Formation (Optional pre-formation): In a round-bottom flask, dissolve phenylhydrazine (e.g., 5.0 g) in ethanol, add a few drops of acetic acid, followed by 2-pentanone. Stir at room temperature for 1 hour. Remove solvent under reduced pressure. Scientist's Note: Often, the hydrazone is formed in-situ. However, pre-formation can sometimes lead to cleaner reactions.
-
Indolization: To a three-neck flask equipped with a mechanical stirrer and condenser, add PPA (e.g., 50 g). Heat the PPA to 80-90 °C with stirring until it becomes mobile.
-
Add the pre-formed hydrazone (or a mixture of phenylhydrazine and 2-pentanone) portion-wise to the hot PPA. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to 120-140 °C and maintain for 1-3 hours. Monitor the reaction by TLC (e.g., 9:1 Hexanes:EtOAc).
-
Workup: Allow the mixture to cool to ~70 °C and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA.
-
Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with toluene or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by silica gel column chromatography to separate the two regioisomers. Characterize each isomer by ¹H NMR, ¹³C NMR, and MS to determine the structure and calculate the isomeric ratio.
-
Figure 2: Experimental workflow for the Fischer Indole Synthesis.
Protocol 2: High-Regioselectivity Synthesis using Eaton's Reagent
This protocol is designed to selectively produce the 3-unsubstituted (or less substituted) indole from a methyl ketone.[6]
-
Objective: Selectively synthesize 2-propylindole from phenylhydrazine and 2-pentanone.
-
Reagents:
-
Phenylhydrazine hydrochloride (1.0 eq)
-
2-Pentanone (1.1 eq)
-
Eaton's Reagent (7.7% w/w P₂O₅ in MeSO₃H) or prepare in-situ.
-
Dichloromethane (CH₂Cl₂) as a diluent[6]
-
All workup reagents as in Protocol 1.
-
-
Procedure:
-
Catalyst Preparation (if not pre-made): In a flask under an inert atmosphere (N₂ or Ar), carefully and slowly add phosphorus pentoxide (P₂O₅) to chilled (0 °C) methanesulfonic acid (MeSO₃H) with efficient stirring to make a 7-10% (w/w) solution. This is highly exothermic.
-
Reaction Setup: In a separate flask, dissolve phenylhydrazine hydrochloride (e.g., 5.0 g) and 2-pentanone in dichloromethane.
-
Indolization: Cool the substrate solution to 0 °C. Slowly add the prepared Eaton's reagent to this solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The use of dichloromethane as a diluent can prevent degradation and improve yields.[6] Monitor the reaction by TLC.
-
Workup & Purification: Follow the same workup procedure as in Protocol 1 (Quench on ice, neutralize, extract, etc.).
-
Analysis: After purification, analysis by NMR should show a vast majority of a single product, 2-propylindole. Compare the results with the baseline protocol to quantify the dramatic improvement in regioselectivity.
-
Conclusion
The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is a controllable parameter, not an unavoidable obstacle. A thorough understanding of the mechanistic principles governing the crucial ene-hydrazine formation step allows the modern chemist to make informed decisions. By carefully selecting the ketone substrate, leveraging steric and electronic biases, and, most importantly, choosing the appropriate acid catalyst system, it is possible to achieve high levels of regiocontrol. The protocols provided herein offer both a baseline for comparison and a specific, high-selectivity method, empowering researchers to move from producing mixtures to selectively synthesizing the precise indole scaffolds required for their research in drug discovery and materials science.
References
- Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). Synthesis.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed.
- Fischer indole synthesis. (n.d.). Wikipedia.
- A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. (n.d.). ResearchGate.
- Part III (Fischer indole synthesis). (2018). YouTube.
- Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with New Jersey.
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchwithnj.com [researchwithnj.com]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with Fluorinated Phenylhydrazines
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the Fischer indole synthesis, with a specific focus on the challenges and side reactions encountered when using fluorinated phenylhydrazines. Our goal is to equip you with the expert knowledge and practical insights necessary to navigate the complexities of synthesizing fluoroindoles, which are critical building blocks in modern pharmaceuticals.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of fluorinated phenylhydrazines in the Fischer indole synthesis.
Q1: Why is my Fischer indole synthesis with a fluorinated phenylhydrazine giving a low yield?
A1: Low yields are a frequent challenge when working with fluorinated phenylhydrazines. The primary reason is the electron-withdrawing nature of the fluorine atom, which deactivates the phenylhydrazine ring. This deactivation slows down the key[1][1]-sigmatropic rearrangement step of the reaction mechanism.[2][3] Harsher reaction conditions, such as higher temperatures and stronger acids, are often necessary to drive the reaction forward, but these can also lead to degradation of starting materials and products.[2][3]
Q2: What are the most common side reactions I should be aware of when using fluorinated phenylhydrazines?
A2: The primary side reactions include:
-
Incomplete Cyclization: The reaction may stall at the phenylhydrazone intermediate due to the higher activation energy required for the rearrangement of the electron-deficient system.[3]
-
Formation of Regioisomers: With unsymmetrical ketones, the fluorine substituent can influence the direction of cyclization, leading to a mixture of indole isomers.[4]
-
Degradation under Harsh Conditions: The need for strong acids and high temperatures can lead to the decomposition of the desired fluoroindole product or starting materials.[2]
-
N-N Bond Cleavage: While more prevalent with electron-donating groups, this cleavage can still occur, leading to the formation of fluorinated anilines and other byproducts.[5]
Q3: How does the position of the fluorine atom on the phenylhydrazine ring affect the reaction?
A3: The position of the fluorine atom significantly influences the reactivity and regioselectivity of the synthesis.
-
Ortho- and Para-Fluorophenylhydrazines: These isomers will have a more pronounced deactivating effect on the key nitrogen atom involved in the rearrangement due to the strong inductive and resonance effects of the fluorine. This can necessitate more forcing reaction conditions.
-
Meta-Fluorophenylhydrazine: The deactivating effect is primarily inductive, which is weaker than the combined effects at the ortho and para positions. This may result in slightly milder required reaction conditions compared to the other isomers.
-
Regioselectivity: For meta-substituted fluorophenylhydrazines, cyclization can occur at two different positions, potentially leading to a mixture of 4-fluoro- and 6-fluoroindoles. The electronic and steric environment will dictate the major product.[4]
Q4: What are the recommended starting conditions for a Fischer indole synthesis with a fluorinated phenylhydrazine?
A4: A good starting point is to use a strong Brønsted acid like polyphosphoric acid (PPA) or a Lewis acid such as zinc chloride (ZnCl₂).[2][6] The reaction is typically performed at elevated temperatures, often in the range of 80-160 °C.[4] It is crucial to monitor the reaction progress carefully using techniques like Thin Layer Chromatography (TLC) to avoid prolonged heating that could lead to product degradation.
II. Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues encountered during the Fischer indole synthesis with fluorinated phenylhydrazines.
Issue 1: Low or No Conversion to the Desired Fluoroindole
Symptoms:
-
The starting phenylhydrazone is largely unreacted, as observed by TLC or LC-MS.
-
The reaction mixture shows a complex mixture of unidentified products.
Root Causes and Solutions:
| Potential Cause | Underlying Rationale | Troubleshooting Steps |
| Insufficient Acid Strength | The electron-withdrawing fluorine atom deactivates the phenylhydrazine, requiring a stronger acid to catalyze the[1][1]-sigmatropic rearrangement.[3] | 1. Switch to a Stronger Acid: If using a weaker acid like acetic acid, consider transitioning to polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MeSO₃H), or a robust Lewis acid like ZnCl₂ or BF₃·OEt₂.[2][6] 2. Increase Acid Concentration: A higher concentration of the acid catalyst can sometimes improve the reaction rate. |
| Inadequate Reaction Temperature | The activation energy for the rearrangement of the electron-deficient hydrazone is higher. | 1. Gradually Increase Temperature: Incrementally raise the reaction temperature in 10-20 °C intervals, monitoring for product formation and decomposition by TLC. 2. Use a Higher-Boiling Solvent: If the current solvent limits the achievable temperature, switch to a higher-boiling solvent like xylenes or Dowtherm A. |
| Poor Quality of Starting Materials | Impurities in the fluorinated phenylhydrazine or the carbonyl compound can inhibit the catalyst or lead to side reactions. | 1. Purify Starting Materials: Recrystallize or distill the fluorinated phenylhydrazine and the ketone/aldehyde before use. 2. Ensure Anhydrous Conditions: Water can deactivate Lewis acid catalysts. Dry solvents and glassware thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Multiple Products, Including Regioisomers
Symptoms:
-
TLC or LC-MS analysis reveals the presence of multiple indole-like products.
-
¹H NMR of the crude product shows multiple sets of aromatic signals.
Root Causes and Solutions:
| Potential Cause | Underlying Rationale | Troubleshooting Steps |
| Lack of Regiocontrol with Unsymmetrical Ketones | The enamine intermediate can form on either side of the ketone, leading to different indole regioisomers. The fluorine substituent's electronic influence can be subtle.[4] | 1. Modify the Acid Catalyst: The choice of acid can influence the regioselectivity. Experiment with both Brønsted and Lewis acids. 2. Alter Reaction Temperature: The ratio of regioisomers can be temperature-dependent. Try running the reaction at a lower temperature for a longer duration. 3. Use a Pre-formed Hydrazone: Isolating the hydrazone before cyclization can sometimes improve regioselectivity. |
| "Abnormal" Fischer Indole Synthesis | Under certain conditions, rearrangements can lead to unexpected indole isomers or other heterocyclic products.[7] | 1. Consult the Literature: For your specific fluorinated phenylhydrazine and carbonyl partner, search for any documented instances of "abnormal" Fischer indole synthesis. 2. Systematically Vary Conditions: A thorough screening of acids, solvents, and temperatures may identify conditions that favor the desired isomer. |
Issue 3: Product Degradation and Tar Formation
Symptoms:
-
The reaction mixture darkens significantly over time.
-
TLC shows streaking and the formation of baseline material.
-
The isolated yield of the desired fluoroindole is low, with a significant amount of insoluble, tar-like residue.
Root Causes and Solutions:
| Potential Cause | Underlying Rationale | Troubleshooting Steps |
| Excessively Harsh Reaction Conditions | The combination of high temperatures and strong acids required for the reaction can also promote the decomposition of the starting materials and the fluoroindole product.[2][3] | 1. Optimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent over-heating of the product. 2. Use a Milder, High-Boiling Acidic Medium: Consider using a milder acidic catalyst in a high-boiling solvent to achieve the necessary temperature without excessive acidity. 3. Microwave-Assisted Synthesis: Microwave irradiation can often promote the reaction at a lower bulk temperature and for a shorter duration, minimizing degradation.[8] |
| Air Oxidation | Indoles, particularly electron-rich ones, can be susceptible to air oxidation, which can be exacerbated at high temperatures. | 1. Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen. 2. Degas Solvents: Before use, degas the reaction solvents to remove dissolved oxygen. |
III. Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the Fischer indole synthesis and its potential pitfalls, the following diagrams illustrate the core mechanism and a troubleshooting workflow.
Caption: The Fischer indole synthesis pathway and common side reactions.
Caption: A decision-making workflow for troubleshooting the synthesis.
IV. Experimental Protocol: Synthesis of a Fluoroindole Derivative
This protocol provides a general procedure that can be adapted for the synthesis of various fluoroindoles.
Materials:
-
Fluorinated phenylhydrazine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.1 eq)
-
Polyphosphoric acid (PPA) (10-20 times the weight of the phenylhydrazine)
-
Anhydrous toluene (optional, as a solvent)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the fluorinated phenylhydrazine hydrochloride and the carbonyl compound.
-
If using a solvent, add anhydrous toluene.
-
Heat the mixture to 80-100 °C and add the polyphosphoric acid in portions with vigorous stirring.
-
After the addition is complete, increase the temperature to 120-140 °C and monitor the reaction by TLC.
-
Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature and then carefully pour it into an ice-water bath with stirring.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired fluoroindole.
V. References
-
Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.
-
SciSpace. (1949). The Fischer Indole Synthesis. Nature.
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.
-
Molecules. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
-
National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PubMed Central.
-
University of California, Irvine. (n.d.). Indoles.
-
National Center for Biotechnology Information. (2015). A Fischer Indolization Strategy Toward the Total Synthesis of (−)-Goniomitine. PubMed Central.
-
Chegg. (2023). Solved: The Fischer indole synthesis is a reaction between...
-
Journal of Chemical Education. (2020). Green Fischer Indole Synthesis Using a Steroidal Ketone in a Conductively Heated Sealed-Vessel Reactor for the Advanced Undergraduate Laboratory.
-
ResearchGate. (n.d.). Fischer indolization from ketone 43 and phenylhydrazine leading to pyrrolo[3,2‐a]carbazole 45.4.
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. "Green Fischer Indole Synthesis Using a Steroidal Ketone in a Conductiv" by Pier F. Cirillo, Alexis Caccavale et al. [digitalcommons.newhaven.edu]
Technical Support Center: Synthesis of 7-Fluoro-6-methylindole
Welcome to the technical support center for the synthesis of 7-fluoro-6-methylindole. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic routes and overcome common hurdles.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that can arise during the synthesis of 7-fluoro-6-methylindole, particularly when employing common synthetic strategies like the Leimgruber-Batcho or Fischer indole synthesis.
Problem 1: Low or No Yield of 7-Fluoro-6-methylindole
Q: My reaction is complete according to TLC, but after workup and purification, I have a very low yield of the desired 7-fluoro-6-methylindole. What are the likely causes and how can I improve it?
A: Low yields are a frequent challenge in multi-step organic syntheses. In the context of 7-fluoro-6-methylindole synthesis, several factors could be at play, depending on the chosen synthetic route.
Most Probable Causes & Solutions:
-
Incomplete Reductive Cyclization (Leimgruber-Batcho Synthesis): The final step in the Leimgruber-Batcho synthesis is a reductive cyclization of an intermediate, typically an o-nitrostyrene derivative.[1] If this reduction is incomplete, you will isolate the enamine intermediate instead of the final indole.
-
Troubleshooting Steps:
-
Verify the activity of your reducing agent: Catalysts like Palladium on carbon (Pd/C) can lose activity over time. Use a fresh batch of catalyst for hydrogenation. If using chemical reductants like iron in acetic acid or sodium dithionite, ensure they are of high purity and used in appropriate stoichiometric amounts.[1]
-
Optimize reaction conditions: For catalytic hydrogenation, ensure efficient hydrogen delivery through proper agitation and consider increasing the hydrogen pressure. For chemical reductions, monitor the temperature carefully, as some reactions are exothermic.
-
Check for catalyst poisoning: Impurities in your starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are pure and dry.
-
-
-
Side Reactions in Fischer Indole Synthesis: The Fischer indole synthesis involves the acid-catalyzed rearrangement of a phenylhydrazone.[2] With a substituted starting material like (3-fluoro-2-methylphenyl)hydrazine, steric hindrance and electronic effects can lead to side reactions.
-
Troubleshooting Steps:
-
Choice of Acid Catalyst: The strength and type of acid catalyst are crucial.[3] Polyphosphoric acid (PPA) is commonly used, but can sometimes lead to charring at high temperatures. Consider milder Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).
-
Temperature Control: Fischer indole synthesis often requires elevated temperatures, but excessive heat can lead to decomposition.[3] Carefully optimize the reaction temperature, monitoring by TLC.
-
Formation of Regioisomers: If using an unsymmetrical ketone as a starting material, the formation of regioisomeric indoles is possible.[4] For the synthesis of 7-fluoro-6-methylindole, the corresponding phenylhydrazone would likely be formed from a propanal derivative to avoid this issue.
-
-
-
Instability of Intermediates: Some intermediates in indole synthesis can be unstable. For instance, the enamine intermediate in the Leimgruber-Batcho synthesis can be susceptible to hydrolysis back to the corresponding aldehyde or ketone.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, especially during the formation of enamines and hydrazones. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Problem 2: Presence of Significant Impurities and Byproducts
Q: My crude product shows multiple spots on TLC, and I'm having difficulty purifying the desired 7-fluoro-6-methylindole. What are the common byproducts I should be looking for?
A: The presence of impurities is a common issue. Identifying these byproducts is the first step to eliminating them. Below is a table of potential byproducts, their likely origin, and suggested analytical methods for identification.
| Potential Byproduct | Likely Synthetic Route of Origin | Plausible Cause | Suggested Analytical Identification |
| Unreacted Starting Material(s) | Both | Incomplete reaction | LC-MS, NMR |
| Enamine Intermediate | Leimgruber-Batcho | Incomplete reductive cyclization | LC-MS, ¹H NMR (presence of vinyl and dimethylamino protons) |
| Phenylhydrazone Intermediate | Fischer Indole | Incomplete cyclization | LC-MS, ¹H NMR (presence of N-H protons of the hydrazone) |
| Oxidized Indole (Oxindole) | Both | Air oxidation of the final product during workup or purification.[5] | LC-MS (M+16 peak), IR (presence of a carbonyl stretch) |
| Indole Dimer/Trimer | Both | Acidic conditions during workup or purification can promote polymerization.[6][7] | LC-MS (peaks corresponding to multiples of the product mass) |
| De-fluorinated Product | Both | Harsh acidic or basic conditions, or certain reductive conditions, can potentially lead to the loss of the fluorine atom. | ¹⁹F NMR (absence of fluorine signal), LC-MS (M-18 peak) |
| 1-Hydroxyindole Derivative | Leimgruber-Batcho | Incomplete reduction of the nitro group to the hydroxylamine followed by cyclization.[1] | LC-MS (M+16 peak, distinct from oxindole) |
Experimental Workflow for Byproduct Identification and Elimination:
Caption: A decision-making workflow for troubleshooting byproduct formation.
II. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 7-fluoro-6-methylindole, Leimgruber-Batcho or Fischer Indole?
A: Both the Leimgruber-Batcho and Fischer indole syntheses are viable routes. The choice often depends on the availability and purity of the starting materials.
-
Leimgruber-Batcho Synthesis: This method is often favored for its milder reaction conditions during the cyclization step and the ability to avoid the sometimes harsh acidic conditions of the Fischer synthesis.[8] The starting material would likely be 3-fluoro-2-methyl-6-nitrotoluene. The acidity of the methyl group is enhanced by the ortho-nitro group, facilitating the initial condensation step.[2]
-
Fischer Indole Synthesis: This is a classic and versatile method.[2] The key starting material would be (3-fluoro-2-methylphenyl)hydrazine. A potential challenge can be the synthesis and stability of this substituted hydrazine.
Q2: My final product appears to be degrading upon storage. How can I improve the stability of 7-fluoro-6-methylindole?
A: Indoles, in general, can be sensitive to light and air, leading to oxidation and discoloration.[9]
-
Storage Conditions: Store your purified 7-fluoro-6-methylindole under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a freezer).
-
Purification: Ensure that all traces of acid from the synthesis or purification (e.g., from silica gel chromatography) are removed, as residual acid can promote degradation and dimerization.[6] A wash with a dilute sodium bicarbonate solution during workup can help neutralize any residual acid.
Q3: Can I use N-protection for the indole nitrogen during the synthesis?
A: While N-protection is a common strategy in indole chemistry to prevent side reactions at the nitrogen, it is generally not employed during the initial indole ring formation via Leimgruber-Batcho or Fischer synthesis. The protection is typically done after the indole core has been formed. Common protecting groups for indoles include Boc (tert-butyloxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[3]
Q4: I am observing what appears to be defluorination in my mass spectrometry data. Is this a common issue?
A: While the carbon-fluorine bond is generally very stable, defluorination can occur under certain harsh conditions.
-
Potential Causes:
-
Strongly Basic Conditions: Certain strong bases at elevated temperatures could potentially lead to nucleophilic aromatic substitution, although this is less likely with a fluoro substituent.
-
Reductive Cleavage: Some aggressive reducing conditions might lead to hydrodefluorination. If you are using catalytic hydrogenation, ensure you are not using overly harsh conditions (high pressure and temperature for extended periods).
-
-
Confirmation: To confirm defluorination, ¹⁹F NMR is the most definitive technique. The disappearance of the characteristic fluorine signal would confirm the loss of the fluorine atom.
This technical guide is intended to be a living document and will be updated as new insights and methodologies become available. We encourage you to reach out to our technical support team with any specific challenges you encounter in your research.
References
-
Cheng, H.-G., Pu, M., Kundu, G., & Schoenebeck, F. (2020). A General and Practical Synthesis of Indoles from Anilines and α-Diazoesters. Organic Letters, 22(1), 331–334. Available at: [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available at: [Link]
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Available at: [Link]
-
YouTube. (2020, March 22). Amazing Chemistry Behind The Batcho-Leimgruber Reaction! [Video]. YouTube. Available at: [Link]
-
YouTube. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. Available at: [Link]
-
Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available at: [Link]
-
Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups. Nature, 446(7134), 404–408. Available at: [Link]
-
YouTube. (2024, December 13). Leimgruber–Batcho Indole Synthesis [Video]. YouTube. Available at: [Link]
-
Katritzky, A. R., & Akula, M. R. (2001). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 1(1), 58-61. Available at: [Link]
-
Trost, B. M., & Brennan, M. K. (2009). Asymmetric Syntheses of (-)- and (+)-Cyclo-skyteline and Formal Synthesis of (-)-Pestalotiopsin A. Organic Letters, 11(16), 3642–3645. Available at: [Link]
- Söderberg, B. C. G. (2011). Transition metals in organic synthesis: A practical approach. Wiley.
-
Zhang, J., et al. (2019). Physical and energetic properties of newly developed fluorinated nitrotoluenes compared with TNT and DNT. RSC Advances, 9(56), 32837-32847. Available at: [Link]
-
Butin, A. V., et al. (2007). Dimerization of 2-vinyl indoles and their alcohol precursors. The Journal of Organic Chemistry, 72(4), 1363-1370. Available at: [Link]
-
Wikipedia. (n.d.). Indole. In Wikipedia. Retrieved January 24, 2026, from [Link]
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EurekAlert!. (2023, April 30). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. AAAS. Available at: [Link]
- Google Patents. (1992). Process of preparing purified aqueous indole solution. (U.S. Patent No. 5,085,991). U.S. Patent and Trademark Office.
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de la Torre, A., & Rios, R. (2015). Denitrative radical-induced coupling reactions of nitroalkenes. Organic & Biomolecular Chemistry, 13(31), 8434-8443. Available at: [Link]
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ResearchGate. (n.d.). Hirshfeld surfaces of crystal stacking of nitrotoluenes and their derivatives. ResearchGate. Available at: [Link]
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Li, M., Wang, G., & Leng, F. (2025). Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides. Organic Chemistry Frontiers, 12(1), 1-5. Available at: [Link]
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ChemistryViews. (2023, July 24). Fluoroacylation of Indoles. Wiley-VCH. Available at: [Link]
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Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824. Available at: [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros. Available at: [Link]
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Kumar, A., et al. (2017). Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles. Organic & Biomolecular Chemistry, 15(32), 6724-6728. Available at: [Link]
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Palmer, B. D., & Warrington, R. T. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 2, 219-222. Available at: [Link]
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Kappe, C. O. (2000). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules, 5(1), 1-13. Available at: [Link]
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Leng, F., et al. (2025). Selective perfluoroalkylation and defluorination functionalization of indoles. Organic Chemistry Frontiers, 12(1), 1-5. Available at: [Link]
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ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. ResearchGate. Available at: [Link]
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Wang, L., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications, 15(1), 1-10. Available at: [Link]
- Google Patents. (1995). Fluorination process. (Patent No. WO 1995/016649 A1). World Intellectual Property Organization.
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Bak, R. R., & Cichon, T. (2019). Denitrative Cross-Couplings of Nitrostyrenes. Molecules, 24(17), 3123. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Retrieved January 24, 2026, from [Link]
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YouTube. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Available at: [Link]
-
Wang, H., et al. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 28(1), 1-4. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the formation of indole dimer 38 and trimers 37. ResearchGate. Available at: [Link]
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Bak, R. R., et al. (2018). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 23(10), 2549. Available at: [Link]
-
Minnesota Attorney General. (n.d.). FLUORINE CHEMISTRY. Minnesota Attorney General's Office. Available at: [Link]
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ResearchGate. (n.d.). Reductive Cyclization of o-Nitrostyrenes to Indoles. ResearchGate. Available at: [Link]
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How to improve the yield of Fischer indole synthesis with (3-Fluoro-2-methylphenyl)hydrazine hydrochloride
Technical Support Center: Fischer Indole Synthesis with (3-Fluoro-2-methylphenyl)hydrazine
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working with the challenging substrate, (3-Fluoro-2-methylphenyl)hydrazine hydrochloride. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields.
Understanding the Substrate: The Root of the Challenge
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction for creating the indole heterocycle from an arylhydrazine and a carbonyl compound under acidic conditions.[1] However, the yield and regioselectivity are highly dependent on the substitution pattern of the arylhydrazine. Your substrate, (3-Fluoro-2-methylphenyl)hydrazine, presents a unique combination of electronic and steric challenges.
-
Electronic Effects (3-Fluoro group): The fluorine atom at the meta-position is electron-withdrawing due to its high electronegativity. The key step in the Fischer synthesis is a[2][2]-sigmatropic rearrangement, which is generally accelerated by electron-donating groups on the aromatic ring.[3] The electron-withdrawing nature of fluorine deactivates the ring, slowing this critical rearrangement and often requiring more forceful reaction conditions, which can lead to lower yields and increased byproduct formation.
-
Steric Effects (2-Methyl group): The methyl group at the ortho-position provides significant steric hindrance. This will strongly influence the regioselectivity of the cyclization step, favoring the formation of one indole isomer over the other.
Understanding these inherent properties is the first step in diagnosing and solving experimental issues.
Troubleshooting Guide & Optimization Strategies
This section addresses the most common problems encountered when using (3-Fluoro-2-methylphenyl)hydrazine in a question-and-answer format.
Q1: My reaction yield is consistently low or fails completely. What are the likely causes and how can I fix it?
Low yield is the most frequent issue with this substrate, primarily due to the deactivating effect of the fluorine substituent. Several factors can contribute to this problem.
Answer:
Cause A: Inadequate Acid Catalysis The choice of acid catalyst is critical in the Fischer indole synthesis.[4][5] For a deactivated substrate like this, a standard Brønsted acid at a low concentration may not be sufficient to drive the reaction to completion.
-
Troubleshooting Steps:
-
Increase Acid Strength/Concentration: Switch from weaker acids like acetic acid to stronger Brønsted acids such as p-toluenesulfonic acid (p-TSA) or polyphosphoric acid (PPA).[1][4] PPA often serves as both the catalyst and the solvent.
-
Employ a Lewis Acid: Lewis acids like zinc chloride (ZnCl₂), boron trifluoride (BF₃), or iron chloride (FeCl₃) can be more effective than Brønsted acids for challenging substrates.[1][4][5] ZnCl₂ is a very common and effective choice.[6]
-
Combine Catalysts: In some cases, a combination of a Brønsted and Lewis acid can be beneficial, though this requires careful optimization.
-
Cause B: Insufficient Reaction Temperature or Time The energy barrier for the[2][2]-sigmatropic rearrangement is higher for electron-poor systems. Elevated temperatures are typically required.[7]
-
Troubleshooting Steps:
-
Solvent Selection: Use a higher-boiling point solvent to enable higher reaction temperatures. Acetic acid (BP: 118 °C) is common, but toluene (BP: 111 °C) or xylenes (BP: ~140 °C) may be better options, particularly with catalysts like p-TSA.
-
Microwave Irradiation: Microwave-assisted synthesis is an excellent technique for overcoming high activation barriers. It can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields and cleaner product profiles.[8][9] Using p-TSA as a catalyst under microwave conditions has proven highly effective.[8]
-
Cause C: Competing Side Reactions Certain substitution patterns can make the hydrazone intermediate susceptible to side reactions, such as N-N bond cleavage, which precludes indole formation.[10] This leads to the formation of aniline byproducts.[10] While this is more common with strong electron-donating groups, harsh acidic conditions and high temperatures can promote this pathway even for other substrates.
-
Troubleshooting Steps:
-
In Situ Hydrazone Formation: Often, it is best to form the hydrazone in the reaction vessel and proceed directly with the indolization without isolating the intermediate.[6] This minimizes the handling of the potentially unstable hydrazone.
-
Careful Temperature Control: While high temperatures are needed, excessive heat can lead to decomposition. Monitor the reaction progress (e.g., by TLC) to find the optimal balance between reaction rate and stability.
-
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting low yields with your substrate.
Caption: A workflow for diagnosing and solving low-yield Fischer indole synthesis.
Q2: I am concerned about getting a mixture of two different indole isomers. How do I control regioselectivity?
Answer: With an unsymmetrical hydrazine like (3-Fluoro-2-methylphenyl)hydrazine, two regioisomers are theoretically possible. However, the outcome is not random.
-
The Directing Effect of the 2-Methyl Group: The bulky ortho-methyl group will sterically hinder the[2][2]-sigmatropic rearrangement required for cyclization onto that side of the ring. Therefore, the reaction will overwhelmingly favor cyclization at the unsubstituted position (C6 of the hydrazine).
-
Predicted Product: When reacting (3-Fluoro-2-methylphenyl)hydrazine with an unsymmetrical ketone (e.g., 2-butanone), the cyclization will be directed away from the methyl group, leading predominantly to a single regioisomer. For example, reaction with acetone would be expected to yield 7-Fluoro-8-methyl-2-methyl-1H-indole .
Regioselectivity Diagram
Caption: Steric hindrance from the 2-methyl group directs cyclization.
Optimized Experimental Protocols
Here are two starting protocols for the synthesis. Remember to always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Classical Thermal Synthesis with p-Toluenesulfonic Acid (p-TSA)
This protocol is a robust starting point for gram-scale synthesis.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and your chosen ketone (1.1 eq).
-
Solvent: Add glacial acetic acid or toluene as the solvent (approx. 5-10 mL per gram of hydrazine).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TSA, 1.2 eq).
-
Reaction: Heat the mixture to reflux (for acetic acid, ~118 °C; for toluene, ~111 °C) and monitor the reaction by TLC. The reaction may take 4-24 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. If the product precipitates, collect it by filtration. If not, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This method is ideal for rapid optimization and small-scale synthesis.
-
Setup: In a microwave reaction vial, combine this compound (1.0 eq), the ketone (1.2 eq), and p-TSA (0.3 eq).
-
Solvent-Free (Optional but effective): For a solvent-free approach, grind the solids together before adding the liquid ketone.[8] Alternatively, use a minimal amount of a high-boiling solvent like ethanol or acetic acid.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature (e.g., 120-150 °C) for 3-15 minutes. Power should be modulated to maintain the target temperature.
-
Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.
Catalyst and Condition Comparison
| Method | Catalyst | Temperature | Typical Time | Pros | Cons |
| Classical | Acetic Acid | Reflux (~118°C) | 12-48 h | Simple setup | Very slow for this substrate, often low yield |
| Classical | p-TSA / Toluene | Reflux (~111°C) | 4-24 h | Good for scale-up | Long reaction times |
| Classical | PPA | 80-120°C | 1-5 h | Often gives good yields | Viscous, difficult workup |
| Classical | ZnCl₂ (neat or solvent) | 100-170°C | 1-6 h | Highly effective Lewis acid | Can be harsh, workup can be tricky |
| Microwave | p-TSA (solvent-free) | 120-150°C | 3-15 min | Extremely fast, high yields | Requires specialized equipment, scale-up limitations |
Frequently Asked Questions (FAQs)
Q: Do I need to free-base the this compound before the reaction? A: Not necessarily. The hydrochloride salt is often used directly. The initial condensation to form the hydrazone can be slower, but adding a mild base like sodium acetate can facilitate this step before the stronger acid catalyst for the indolization is added or takes effect. In many one-pot procedures, the reaction proceeds without this extra step.
Q: My final product is difficult to purify. Any suggestions? A: Fluorinated indoles can sometimes be more challenging to purify due to their altered polarity.[11][12] If you are seeing many side products, first try optimizing the reaction conditions (especially temperature and catalyst) to get a cleaner crude product. For purification, ensure your silica gel is well-packed and consider using a gradient elution system (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate).
Q: Can I use an aldehyde instead of a ketone? A: Yes, the Fischer indole synthesis works with both aldehydes and ketones, provided the carbonyl compound can form an enamine (i.e., has α-hydrogens).[6] Using an aldehyde will result in an indole that is unsubstituted at the 2-position (unless the aldehyde itself is substituted at the α-position).
Q: How do I confirm the structure of my final product to be sure of the regiochemistry? A: The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range correlations (2-3 bonds) between protons and carbons. For example, you can look for a correlation between the proton on the indole nitrogen (N-H) and the carbons of the methyl group and the aromatic ring to unambiguously establish the connectivity and confirm the 7-Fluoro-8-methyl substitution pattern.
References
- RSC Publishing. (2017, November 15).
- Alfa Chemistry. Fischer Indole Synthesis.
- ResearchGate. (2021, January 4). (PDF) Fischer Indole Synthesis.
- Thieme. (2018, May 28).
- National Institutes of Health.
- Wikipedia. Fischer indole synthesis.
- Chemistry Stack Exchange. (2020, September 19).
- Organic Chemistry Portal. Fischer Indole Synthesis.
- ResearchGate. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis.
- RSC Publishing. (2025, March 25). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers.
- University of Pennsylvania. Indoles.
- Taylor & Francis Online. (2024, July 16). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer.
- ResearchGate. (2018). Making the negative positive – fluorination of indole as efficient strategy to improve guanidinium-containing gene carriers.
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- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Substituted Indole Synthesis
Welcome to the Technical Support Center for Substituted Indole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted indoles. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive compounds. However, its synthesis is often fraught with challenges, from low yields and poor regioselectivity to intractable side reactions.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common experimental pitfalls and offer robust, validated protocols to overcome them.
Section 1: Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses the most common issues encountered during indole synthesis, providing a foundational understanding of the critical parameters that govern success.
Q1: My indole synthesis is resulting in a low yield. What are the primary contributing factors?
A1: Low yields in indole synthesis are a frequent challenge and can stem from a confluence of factors. The specific cause often depends on the chosen synthetic route (e.g., Fischer, Bischler-Möhlau, Nenitzescu). However, some general principles apply across the board:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical variables. For instance, the Fischer indole synthesis is notoriously sensitive to both temperature and the strength of the acid catalyst.[1] Similarly, the Bischler-Möhlau synthesis often requires harsh conditions, which can lead to degradation and reduced yields if not carefully controlled.[1][2][3]
-
Purity of Starting Materials: Impurities in your starting materials, such as the arylhydrazine or carbonyl compound in a Fischer synthesis, can introduce competing side reactions that consume reactants and lower the yield of your desired product.[1]
-
Instability of Reactants or Intermediates: Key intermediates in many indole syntheses can be unstable under the reaction conditions, leading to decomposition or undesired rearrangements.
-
Inherent Limitations of the Chosen Method: For certain substitution patterns, some named reactions are inherently less efficient. The synthesis of 3-aminoindoles via the Fischer method, for example, is notoriously difficult due to the electronic effects of the amino group.[1][4][5]
Troubleshooting Workflow for Low Yields:
Caption: A logical workflow for troubleshooting low yields in indole synthesis.
Q2: I'm observing poor regioselectivity in my reaction. How can I control which isomer is formed?
A2: Regioselectivity is a significant hurdle, particularly when using substituted precursors. The electronic and steric properties of substituents on the starting materials play a pivotal role in directing the cyclization.
-
Electronic Effects: In the Fischer indole synthesis, when using a meta-substituted phenylhydrazine, electron-donating groups (EDGs) typically direct the cyclization to the para position, leading to the 6-substituted indole as the major product. Conversely, electron-withdrawing groups (EWGs) often result in a mixture of 4- and 6-substituted isomers.[6]
-
Steric Hindrance: Bulky substituents can prevent cyclization at the adjacent position. For instance, in palladium-catalyzed indole syntheses, steric hindrance can be a major determinant of the reaction's success and regiochemical outcome.[7][8]
-
Solvent and Catalyst Choice: The reaction medium can influence the transition state energies of competing pathways. In some manganese-catalyzed reactions of indolines, a simple change in solvent can switch the selectivity between C3- and N-alkylation.[9] In palladium-catalyzed C-H acyloxylation, a combination of a specific directing group and a pyridone-based ligand was found to be crucial for achieving high selectivity for the C7 position over the electronically favored C3 position.[10]
Table 1: General Guide to Regioselectivity in Fischer Indole Synthesis with meta-Substituted Phenylhydrazines
| Substituent Type | Electronic Effect | Predominant Isomer |
| -OCH₃, -CH₃ | Electron-Donating (EDG) | 6-substituted indole |
| -NO₂, -CF₃ | Electron-Withdrawing (EWG) | Mixture of 4- and 6-substituted indoles |
Q3: My reaction is producing a complex mixture of byproducts. What are the likely side reactions?
A3: Byproduct formation is a clear indication that one or more side reactions are competing with your desired transformation. Identifying these byproducts is the first step toward mitigating their formation.
-
Over-oxidation: The indole ring, particularly the pyrrole moiety, is electron-rich and susceptible to oxidation, especially under harsh conditions (strong acids, high temperatures, or with certain oxidants).[10] This can lead to a complex mixture of degradation products.
-
N-N Bond Cleavage (Fischer Indole Synthesis): A critical competing pathway in the Fischer synthesis is the heterolytic cleavage of the N-N bond in the hydrazone intermediate. This is particularly problematic when the carbonyl starting material has electron-donating substituents, which can stabilize a key intermediate and favor cleavage over the desired[4][4]-sigmatropic rearrangement.[1][4][5] This often results in the formation of aniline and other undesired side products.[4]
-
Dimerization/Polymerization: Under strongly acidic conditions, the indole product itself can be protonated and act as an electrophile, leading to dimerization or polymerization.
-
Alternative Cyclization Pathways: In reactions like the Nenitzescu synthesis, alternative Michael additions and subsequent cyclizations can lead to the formation of undesired isomers or related heterocyclic systems.[11][12]
Mitigation Strategies:
-
Milder Reaction Conditions: Lowering the temperature, using a weaker acid, or reducing the reaction time can often suppress side reactions.[2]
-
Protecting Groups: Protecting the indole nitrogen (e.g., with Boc, Ts, or SEM groups) can prevent side reactions at this position and improve stability.[1][6]
-
Choice of Oxidant: In reactions requiring an oxidant, selecting a milder one can prevent over-oxidation of the indole ring.[10]
Section 2: Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting for specific, widely used indole synthesis methodologies.
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method, but it is not without its challenges.
Q4: Why is my Fischer indole synthesis failing completely, even with verified starting materials?
A4: Complete failure of a Fischer indole synthesis often points to a fundamental issue with a key step in the mechanism, most commonly the[4][4]-sigmatropic rearrangement.
-
Causality - The Role of Substituents: Computational studies have shown that substituents on the carbonyl component play a crucial role.[4] Electron-donating groups can stabilize the intermediate enehydrazine to such an extent that the competing N-N bond cleavage pathway becomes the dominant route, preventing the necessary sigmatropic rearrangement.[4][5] This is a primary reason why the synthesis of 3-aminoindoles and related derivatives using the Fischer method is often unsuccessful with protic acids.[1][4]
-
Troubleshooting - Switching the Catalyst: If a protic acid (e.g., HCl, H₂SO₄, PPA) is causing failure, switching to a Lewis acid catalyst (e.g., ZnCl₂, ZnBr₂) can be effective.[4] Lewis acids coordinate differently with the intermediates and can promote the desired cyclization over the cleavage pathway.
Experimental Protocol: Lewis Acid-Catalyzed Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1.0 equiv) and the carbonyl compound (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol, acetic acid). Stir at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete formation of the hydrazone.
-
Cyclization: Add the Lewis acid (e.g., anhydrous ZnCl₂, 1.5-2.0 equiv) to the reaction mixture. Caution: The addition may be exothermic.
-
Heating: Heat the reaction mixture to the optimized temperature (typically between 80-160 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding water or an aqueous base (e.g., sat. NaHCO₃ solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-acetophenone with an excess of an aniline, typically under harsh conditions.
Q5: My Bischler-Möhlau synthesis is giving a very low yield and significant decomposition. How can I improve this?
A5: The classical Bischler-Möhlau synthesis is notorious for requiring high temperatures, which often leads to poor yields and the formation of intractable tars.[1][2][3] Modern modifications have significantly improved the utility of this reaction.
-
Causality - Thermal Degradation: The high temperatures traditionally used can cause decomposition of both the starting materials and the indole product.
-
Troubleshooting - Microwave Irradiation and Solvent Choice: The use of microwave irradiation can dramatically improve yields and reduce reaction times.[2][13][14] Microwave heating provides rapid and efficient energy transfer directly to the reactants, often allowing for lower bulk temperatures and shorter heating periods, which minimizes thermal decomposition.[2][13] Furthermore, solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote the reaction under microwave conditions, even in the absence of a metal catalyst.[13]
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis [2]
-
Reactant Mixture: In a microwave-safe vial, combine the α-bromo-acetophenone (1.0 equiv) and an excess of the aniline (3.0-5.0 equiv).
-
Solvent: Add a suitable solvent such as HFIP.[13]
-
Microwave Heating: Seal the vial and place it in a microwave reactor. Heat the mixture to the optimized temperature (e.g., 120-180 °C) for a specific duration (e.g., 20-40 minutes).[2] Note: Optimization of temperature and time is crucial.
-
Work-up and Isolation: After cooling, isolate the product using standard aqueous work-up and purification procedures like column chromatography.
Palladium-Catalyzed Indole Synthesis
Palladium catalysis offers powerful and versatile routes to substituted indoles, but catalyst deactivation and regioselectivity can be issues.
Q6: My palladium-catalyzed C-H functionalization of indole is giving poor C7 selectivity. How can I direct the reaction to this position?
A6: The inherent electronic properties of the indole nucleus strongly favor electrophilic attack and metalation at the electron-rich C3 position.[10] Achieving functionalization at other positions, especially the sterically hindered and electronically deactivated C7 position, requires a specific strategy.
-
Causality - Inherent Reactivity: The high electron density at C3 makes it the default site of reaction for many electrophilic reagents and catalysts.
-
Troubleshooting - Synergistic Directing Group and Ligand: A successful approach involves the synergistic use of a strongly electron-withdrawing directing group on the indole nitrogen and a carefully selected ligand for the palladium catalyst.[10] A methylsulfonyl (-SO₂Me) group, for instance, can modulate the electronic properties of the indole ring. When combined with a pyridone-based ligand, it can effectively steer the palladium catalyst to the C7 position, overriding the natural C3 selectivity.[10]
Caption: Overriding inherent C3 selectivity via a synergistic directing group and ligand strategy.
Section 3: Purification and Scale-Up Challenges
Q7: I am struggling with the purification of my substituted indole. What are some effective strategies?
A7: Purification can be challenging due to the similar polarities of indole derivatives and potential byproducts.
-
Chromatography:
-
Column Eluent: A systematic approach to selecting the eluent for column chromatography is essential. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Adding a small amount of a modifier like triethylamine (TEA) can be helpful for basic indoles to prevent streaking on silica gel.[15]
-
Stationary Phase: While silica gel is standard, consider alternative stationary phases like alumina (basic or neutral) or reverse-phase silica (C18) if separation is difficult.
-
-
Crystallization: Recrystallization is an excellent method for obtaining high-purity indole derivatives, but it can sometimes lead to low recovery.[16] Careful selection of the solvent system (a solvent in which the compound is soluble when hot but sparingly soluble when cold) is key. Techniques like multi-step crystallization or the use of an anti-solvent can improve recovery rates.[17]
-
Extraction: Liquid-liquid extraction can sometimes be used to remove impurities with significantly different acid-base properties.
Q8: I successfully synthesized my indole on a small scale, but the reaction failed upon scale-up. What went wrong?
A8: Scale-up issues are common and often relate to changes in mass and heat transfer.
-
Concentration Effects: Some reactions are highly sensitive to reactant concentration. In one palladium-catalyzed synthesis of 2-(trifluoromethyl)indoles, the optimal concentration was found to be 0.25 M; deviations from this led to decreased efficiency.[18]
-
Heat Transfer: A reaction that is easily controlled in a small flask can become uncontrollably exothermic in a large reactor due to the decreased surface-area-to-volume ratio. This can lead to byproduct formation and decomposition. Ensure adequate cooling and controlled addition of reagents.
-
Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, causing side reactions. Ensure the stirring is vigorous and efficient for the scale of the reaction.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 24, 2026, from [Link]
-
Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2026). Organic Letters. [Link]
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Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5763–5765. [Link]
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Various Authors. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]
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Taber, D. F. (n.d.). Indoles. University of Delaware. [Link]
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Reddit User Discussion. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]
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Barreiro, E. J., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5633. [Link]
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Kuckländer, U., et al. (2023). Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters. Molecules, 28(7), 3215. [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
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Micromeritics Instrument Corporation. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
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Chen, J., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3249. [Link]
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Kim, J., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules. [Link]
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ResearchGate. (2025). A General and Scalable Synthesis of Polysubstituted Indoles. [Link]
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Wikipedia. (n.d.). Nenitzescu indole synthesis. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]
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Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. PMC. [Link]
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König, B., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Molecules, 23(6), 1298. [Link]
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Bartholomew, C. H. (1984). Mechanisms of catalyst deactivation. Applied Catalysis, 10(2), 121-124. [Link]
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Ley, S. V., et al. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. Organic & Biomolecular Chemistry, 11(10), 1648–1655. [Link]
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Cera, G., et al. (2019). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 24(5), 973. [Link]
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Dong, V. M., et al. (2011). Palladium-Catalyzed Synthesis of N-tert-Prenylindoles. Organic Letters, 13(10), 2634–2637. [Link]
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Dömling, A., et al. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(6), 3083–3135. [Link]
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Buchwald, S. L., & Wagaw, S. (1997). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 119(44), 10760–10761. [Link]
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ResearchGate. (2019). Bischler Indole Synthesis. [Link]
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Tokyo Institute of Technology. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]
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Zou, Y., et al. (2021). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 17, 2351–2376. [Link]
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Ahluwalia, V. K. (2005). Nenitzescu Indole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
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ResearchGate. (2025). Bischler–Möhlau indole synthesis | Request PDF. [Link]
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Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
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Moody, C. J., & O'Connell, M. J. (2000). Indoles via Knoevenagel–Hemetsberger reaction sequence. Journal of the Chemical Society, Perkin Transactions 1, (21), 3765-3771. [Link]
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Technical Support Center: A Guide to Overcoming Low Conversion Rates in Indole Synthesis
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields in their indole synthesis protocols. Here, we delve into the nuances of common indole synthesis methodologies, offering a structured, question-and-answer-based approach to troubleshooting low conversion rates. Our focus is on providing not just solutions, but also a deep understanding of the underlying chemical principles to empower you in your experimental work.
General Troubleshooting: First Principles for Tackling Low Yields
Before diving into method-specific issues, it's crucial to address the universal factors that can adversely affect the outcome of any indole synthesis.
Question: My indole synthesis is consistently resulting in low yields. What are the fundamental aspects I should investigate first?
Low yields in indole synthesis can often be traced back to a few key areas: suboptimal reaction conditions, the purity of starting materials, and the inherent stability of reactants and intermediates.[1]
Answer:
Here is a systematic approach to troubleshooting general issues:
-
Purity of Starting Materials : Ensure the integrity of your arylhydrazine and carbonyl compounds, as impurities can introduce unwanted side reactions.[1] It is advisable to verify the purity of your starting materials via NMR or other appropriate analytical techniques.
-
Optimize Reaction Conditions : A systematic variation of temperature, reaction time, and catalyst concentration can often lead to significant improvements in yield.[1]
-
Protecting Groups : For substrates with sensitive functionalities, the use of protecting groups is a critical strategy. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[1]
-
Choice of Synthesis Route : It is important to recognize that some indole synthesis methods are inherently more efficient for specific substitution patterns.[1] A preliminary literature review for the synthesis of analogous structures can provide valuable insights.
Fischer Indole Synthesis: Navigating a Classic Reaction
The Fischer indole synthesis is a robust and widely used method, but it is not without its complexities. Success often hinges on a careful selection of reagents and reaction conditions.
Question: I am struggling with my Fischer indole synthesis, observing a complex mixture of products and a low yield of the desired indole. What are the likely culprits?
Answer:
Several factors can contribute to the failure or low yield of a Fischer indole synthesis. These include:
-
Substituent Effects : Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization. This is a known challenge in the synthesis of 3-aminoindoles.
-
Steric Hindrance : Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.
-
Acid Catalyst : The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[2][3] The optimal acid will depend on the specific substrates.
-
Regioselectivity : When using unsymmetrical ketones, two different enamines can form, leading to a mixture of isomeric indole products.[4]
Troubleshooting Workflow for Fischer Indole Synthesis
Sources
Technical Support Center: Regioselective Synthesis of Fluorinated Indoles
Introduction: The strategic introduction of fluorine into the indole scaffold is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique electronic properties can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity. However, controlling the precise position of fluorine incorporation—regioselectivity—is a significant synthetic challenge. This guide provides in-depth troubleshooting advice, protocols, and mechanistic explanations to help researchers navigate the complexities of synthesizing specific fluoroindole isomers.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level challenges and questions encountered during the synthesis of fluorinated indoles.
Q1: My Fischer indole synthesis using 3-fluoroaniline is giving a mixture of 4-fluoro and 6-fluoroindoles. How can I favor one isomer over the other?
A1: This is a classic regioselectivity challenge in Fischer indole synthesis. The outcome is determined by the direction of the acid-catalyzed cyclization onto the benzene ring during the[1][1]-sigmatropic rearrangement step.[2] Both the ortho and para positions relative to the nitrogen are activated, but electronic and steric factors dictate the final ratio.
-
Electronic Effects: The fluorine atom is an electron-withdrawing group, which can destabilize the transition state leading to the adjacent (4-fluoro) product.[3]
-
Steric Hindrance: The choice of the ketone/aldehyde coupling partner is critical. A bulkier ketone can sterically hinder the approach to the ortho position, thereby favoring the formation of the 6-fluoroindole isomer.[4]
-
Catalyst Choice: The nature and strength of the acid catalyst can influence the transition state energies. Polyphosphoric acid (PPA) or strong Brønsted acids often favor one isomer, but the optimal choice may require empirical screening.[2]
Troubleshooting Tip: Start by analyzing the steric profile of your carbonyl component. If a mixture persists, screen different acid catalysts (e.g., ZnCl₂, PPA, Amberlyst resins). See the troubleshooting guide below for a more detailed breakdown.
Q2: I need to synthesize 7-fluoroindole. Which methods are most effective and what are the common pitfalls?
A2: Synthesizing 7-fluoroindole is challenging due to the steric hindrance at the C7 position.[5] Direct fluorination is often unselective. The most reliable methods involve constructing the indole ring from a pre-fluorinated starting material.
-
Recommended Method: The Leimgruber-Batcho indole synthesis starting from 2-fluoro-6-nitrotoluene is a highly effective route.[6] This method avoids the regioselectivity issues of the Fischer synthesis for this specific isomer.
-
Common Pitfalls:
-
Low Yields in Fischer Synthesis: Using 2-fluoroaniline in a Fischer synthesis often results in low yields or failure due to steric clash during the final cyclization.
-
Harsh Reaction Conditions: Some classical methods require high temperatures, which can lead to decomposition, especially if other sensitive functional groups are present.[7]
-
Q3: How can I introduce a fluorine atom directly onto a pre-formed indole ring with high regioselectivity?
A3: Direct C-H fluorination of an existing indole ring is possible but requires careful control to achieve regioselectivity. The indole nucleus is electron-rich, and electrophilic fluorinating agents typically react at the most nucleophilic C3 position.[8][9]
-
For C3-Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) are highly effective for fluorinating the C3 position.[10] The reaction is often fast and high-yielding.
-
For Other Positions (C2, C4, C5, C6, C7): Achieving regioselectivity at other positions requires a "directing group" strategy. A functional group is temporarily installed on the indole (e.g., at the N1 or C3 position) that chelates to a metal catalyst and directs the C-H activation and subsequent fluorination to a specific nearby C-H bond.[11] This is an advanced strategy requiring specialized catalysts and ligands.[12]
Part 2: Troubleshooting Guides by Reaction Type
Guide 1: The Fischer Indole Synthesis with meta-Substituted Anilines
Problem: Poor or unpredictable regioselectivity (4-F vs. 6-F) when using 3-fluoroaniline.
Core Causality: The regioselectivity of the final intramolecular electrophilic substitution is governed by a delicate balance of steric and electronic factors in the key[1][1]-sigmatropic rearrangement intermediate. The fluorine atom's electron-withdrawing nature deactivates the ortho position (leading to the 4-F product), while steric bulk from the ketone component can physically block it.[3]
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for Fischer indole regioselectivity.
Solutions & Optimization:
| Parameter | Action | Rationale |
| Acid Catalyst | Screen a panel of catalysts: PPA, ZnCl₂, Eaton's Reagent, H₂SO₄. | Different acids can alter the reaction mechanism's transition state, favoring one cyclization pathway over the other. PPA is often a good starting point for difficult cyclizations.[2] |
| Temperature | Lower the reaction temperature and monitor over a longer period. | The activation energy barrier for the formation of the two isomers may be different. Lower temperatures can amplify this difference, potentially favoring the thermodynamically more stable product. |
| Ketone Structure | If possible, use a ketone with a larger alkyl group. | Increasing steric bulk on the ketone will more effectively block the C4 position, leading to a higher ratio of the 6-fluoroindole product.[4] |
| Solvent | Use a non-polar, high-boiling solvent like toluene or xylene. | Solvents can influence the stability of charged intermediates. A solvent screen is a valid, though often lower-impact, optimization step. |
Guide 2: Direct C-H Fluorination of the Indole Core
Problem: Reaction with an electrophilic fluorinating agent (e.g., Selectfluor®) is unselective or results in decomposition.
Core Causality: The indole ring is highly electron-rich and can be sensitive to the strongly oxidizing conditions of some electrophilic fluorinating reagents. The inherent nucleophilicity of the C3 position makes it the default site of attack unless it is blocked or a directing group is used.[9][13]
Troubleshooting & Strategy Selection:
| Issue | Potential Cause(s) | Recommended Solution |
| No reaction or low conversion | Indole N-H is acidic and may be deprotonated; indole ring is deactivated by an electron-withdrawing group (EWG). | Protect the indole nitrogen with an electron-donating group like Benzyl (Bn) or a simple alkyl group. Avoid EWGs like Boc or Tosyl if possible, as they reduce the ring's nucleophilicity.[9] |
| Reaction at C3 instead of desired position | Inherent reactivity of the indole ring. | 1. Block C3: Install a removable group (e.g., -SiMe₃, -I) at the C3 position. 2. Use a Directing Group: Install a directing group (e.g., amide, pyridine) at N1 that can chelate to a transition metal catalyst, directing fluorination to C2 or C7. |
| Product decomposition / charring | Reagent is too reactive; reaction temperature is too high. | Use a milder fluorinating agent like N-Fluorobenzenesulfonimide (NFSI).[14] Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) and monitor carefully by TLC. |
| Formation of di- or tri-fluorinated products | Stoichiometry of the fluorinating agent is too high. | Use precisely 1.0-1.1 equivalents of the fluorinating agent and add it slowly to the reaction mixture to avoid localized high concentrations. |
Workflow for Directed C-H Fluorination:
Caption: Decision workflow for direct C-H fluorination strategy.
Part 3: Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 6-Fluoro-2-methylindole via Fischer Indole Synthesis
This protocol is optimized to favor the 6-fluoro isomer by using a sterically neutral ketone and a strong acid catalyst.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 3-fluoroaniline (1.0 eq) in ethanol.
-
Add concentrated HCl (1.2 eq) dropwise at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated HCl.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution at 0 °C. Stir for 1 hour.
-
Make the solution basic with 50% NaOH solution until a precipitate forms. Extract the (3-fluorophenyl)hydrazine with diethyl ether.
-
Combine the crude hydrazine with acetone (1.5 eq) in ethanol with a catalytic amount of acetic acid. Reflux for 2 hours. Remove solvent under reduced pressure to yield the crude hydrazone.
-
-
Cyclization:
-
Add polyphosphoric acid (PPA) (10x weight of hydrazone) to a clean, dry flask and heat to 80 °C.
-
Add the crude hydrazone portion-wise to the hot PPA with vigorous mechanical stirring.
-
Heat the reaction mixture to 100-110 °C for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1).
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize with concentrated NaOH solution.
-
Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to separate the 6-fluoro (major) and 4-fluoro (minor) isomers.
-
Protocol 2: Synthesis of 7-Fluoroindole via Leimgruber-Batcho Synthesis
This method provides unambiguous access to the 7-fluoro isomer.[6]
-
Enamine Formation:
-
To a flask containing 2-fluoro-6-nitrotoluene (1.0 eq), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq) and DMF as the solvent.[6]
-
Heat the mixture to 120 °C and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.
-
Cool the reaction and remove the solvent and excess DMF-DMA under high vacuum to yield the crude enamine intermediate, which is often used directly in the next step.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in a mixture of THF and methanol (1:1).
-
Add Raney Nickel (approx. 10% by weight) as a slurry in ethanol.
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi) in a Parr shaker or similar hydrogenation apparatus.
-
Heat to 50 °C and shake for 4-6 hours, or until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, Hexane:EtOAc gradient) to yield pure 7-fluoroindole.
-
References
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018). American Chemical Society.
- Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org.
- Fischer Indole Synthesis. Alfa Chemistry.
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. (2017). PubMed. [Link]
- Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers.
-
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. (2024). ChemRxiv. [Link]
-
An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. ACS Publications. [Link]
- Method for industrially preparing 7-fluoroindole.
-
Larock Reaction in the Synthesis of Heterocyclic Compounds. MDPI. [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. Synopsis. [Link]
-
Larock indole synthesis. Wikipedia. [Link]
-
Electrophilic Fluorination. Bryn Mawr College. [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2022). ACS Publications. [Link]
-
N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. (2020). RSC Publishing. [Link]
-
Regioselectivity of Larock indole synthesis using functionalized alkynes. PubMed. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylhydrazines in the Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth technical comparison of the reactivity of fluorinated and non-fluorinated phenylhydrazines in the Fischer indole synthesis. By examining the underlying electronic effects and presenting supporting experimental data, this document aims to equip researchers with the insights needed to make informed decisions in the synthesis of indole-containing compounds, a critical scaffold in medicinal chemistry and materials science.
Introduction: The Enduring Significance of the Fischer Indole Synthesis
Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis remains one of the most widely utilized methods for the preparation of the indole nucleus.[1] This acid-catalyzed reaction, which proceeds through the cyclization of an arylhydrazone formed from a substituted phenylhydrazine and a ketone or aldehyde, is a cornerstone of heterocyclic chemistry.[2] Its versatility allows for the synthesis of a vast array of substituted indoles, which are key components in numerous pharmaceuticals, agrochemicals, and natural products.[2]
The reactivity of the Fischer indole synthesis is highly dependent on the electronic nature of the substituents on the phenylhydrazine ring. Understanding these substituent effects is paramount for optimizing reaction conditions and predicting outcomes. This guide specifically focuses on the impact of fluorine substitution, a common modification in medicinal chemistry to modulate the physicochemical and pharmacological properties of molecules.
The Mechanism of the Fischer Indole Synthesis: A Stepwise Examination
The Fischer indole synthesis is a multi-step process initiated by the acid-catalyzed condensation of a phenylhydrazine with a carbonyl compound to form a phenylhydrazone. This is followed by a series of transformations, with the key step being a[2][2]-sigmatropic rearrangement.[3] The generally accepted mechanism is as follows:
-
Hydrazone Formation: The reaction commences with the formation of a phenylhydrazone from the corresponding phenylhydrazine and a ketone or aldehyde.[2]
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.[3]
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the crucial bond-forming step, creating a new C-C bond.[3]
-
Aromatization and Cyclization: The resulting intermediate loses a proton to regain aromaticity, followed by an intramolecular nucleophilic attack to form a cyclic aminal.
-
Ammonia Elimination: The final step involves the elimination of a molecule of ammonia to afford the stable indole ring.[3]
The Electronic Influence of Substituents on Phenylhydrazine Reactivity
The rate-determining step of the Fischer indole synthesis is often considered to be the[2][2]-sigmatropic rearrangement. The electronic nature of the substituents on the phenyl ring of the hydrazine significantly influences the electron density of the nitrogen atoms and the aromatic ring, thereby affecting the rates of the various steps of the reaction.
-
Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) or methoxy (-OCH₃) groups increase the electron density on the phenyl ring and the adjacent nitrogen atom. This enhanced nucleophilicity generally accelerates the key[2][2]-sigmatropic rearrangement, leading to faster reaction rates and often higher yields under milder conditions.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or halogens (-F, -Cl) decrease the electron density of the phenyl ring and the nitrogen atoms. This reduction in nucleophilicity can significantly slow down the reaction, often necessitating harsher conditions (higher temperatures, stronger acids) to achieve reasonable yields.[3]
The Dual Nature of Fluorine's Electronic Effects
Fluorine is a particularly interesting substituent due to its dual electronic properties:
-
Strong Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond framework.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, an electron-donating mesomeric (or resonance) effect.
In the case of fluorine, the inductive effect is generally considered to be dominant over the mesomeric effect, resulting in an overall deactivation of the aromatic ring towards electrophilic attack and a decrease in the nucleophilicity of the hydrazine nitrogens.
Comparative Experimental Data: Fluorinated vs. Non-Fluorinated Phenylhydrazines
Direct kinetic studies comparing the reactivity of fluorinated and non-fluorinated phenylhydrazines in the Fischer indole synthesis are not abundant in the literature. However, comparative yield data under standardized conditions provides valuable insights into their relative reactivities.
A study by Murty et al. on the synthesis of tetrahydrocarbazoles via a Fischer indole reaction using ultrasonic irradiation provides a direct comparison of yields for various substituted phenylhydrazines. The results clearly demonstrate the impact of substituents on the efficiency of the reaction.
| Phenylhydrazine Substituent | Product | Yield (%) |
| H (Phenylhydrazine) | 1,2,3,4-Tetrahydrocarbazole | 98 |
| 4-Fluoro | 6-Fluoro-1,2,3,4-tetrahydrocarbazole | 92 |
| 4-Chloro | 6-Chloro-1,2,3,4-tetrahydrocarbazole | 94 |
| 4-Bromo | 6-Bromo-1,2,3,4-tetrahydrocarbazole | 93 |
| 4-Methyl | 6-Methyl-1,2,3,4-tetrahydrocarbazole | 96 |
| 2-Nitro | 8-Nitro-1,2,3,4-tetrahydrocarbazole | 82 |
| 4-Nitro | 6-Nitro-1,2,3,4-tetrahydrocarbazole | 84 |
Data sourced from Murty, V. S. V. S. N., et al. (2008).
From this data, it is evident that the unsubstituted phenylhydrazine provides the highest yield (98%). The introduction of a fluorine atom at the 4-position leads to a noticeable decrease in yield to 92%. While other halogens (Cl, Br) and an electron-donating methyl group show slightly higher yields than the fluoro-substituted analog, the strongly electron-withdrawing nitro groups result in significantly lower yields (82-84%).
This trend is further supported by a systematic study from Sajjadifar et al., which investigated the effects of methyl (electron-donating) and nitro (electron-withdrawing) groups on the synthesis of 3H-indoles.[3] Their findings conclusively showed that electron-withdrawing groups on the phenylhydrazine ring lead to lower reaction efficiency, requiring more forcing conditions or resulting in diminished yields.[3]
Interpretation of the Data:
The lower yield observed for 4-fluorophenylhydrazine compared to the unsubstituted phenylhydrazine is consistent with the deactivating effect of the electron-withdrawing fluorine atom. The reduced electron density on the hydrazine nitrogen atoms and the phenyl ring likely slows down the key[2][2]-sigmatropic rearrangement step, making the reaction less efficient under the same conditions.
Experimental Protocols: A Comparative Synthesis of Tetrahydrocarbazoles
To provide a practical context for the discussed reactivity differences, the following protocols are based on the work of Murty et al. for the synthesis of 1,2,3,4-tetrahydrocarbazole and its 6-fluoro derivative.
General Procedure for the Synthesis of Tetrahydrocarbazoles under Ultrasonic Irradiation
Materials:
-
Phenylhydrazine or 4-Fluorophenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Ultrasonic bath
Protocol:
-
In a suitable flask, combine the respective phenylhydrazine (10 mmol), cyclohexanone (10 mmol), and glacial acetic acid (20 mL).
-
Place the flask in an ultrasonic bath maintained at a temperature of 55-60°C.
-
Irradiate the mixture with ultrasound (e.g., 25 kHz) for the required time (typically 1-2 hours, monitor by TLC).
-
Upon completion of the reaction, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure tetrahydrocarbazole.
Self-Validation:
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.
-
The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.
Conclusion and Future Perspectives
The experimental evidence, supported by an understanding of electronic substituent effects, clearly indicates that fluorinated phenylhydrazines are less reactive in the Fischer indole synthesis compared to their non-fluorinated counterparts. The strong inductive electron-withdrawing nature of the fluorine atom deactivates the phenylhydrazine system, leading to slower reaction rates and often requiring more forcing conditions or resulting in lower yields.
For researchers in drug discovery and materials science, this has important implications. While the incorporation of fluorine can bestow desirable properties on the target indole, the synthetic route may need to be optimized to account for the reduced reactivity of the fluorinated starting material. This could involve using stronger acid catalysts, higher reaction temperatures, or longer reaction times.
Further kinetic studies that precisely quantify the rate differences between fluorinated and non-fluorinated phenylhydrazines under various conditions would be a valuable contribution to the field. Such data would allow for more accurate prediction of reaction outcomes and facilitate the rational design of synthetic routes for novel fluorinated indole derivatives.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
-
Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15, 2491-2498. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
Sources
A Tale of Two Substituents: Navigating the Reactivity Landscape of 2-Methyl vs. 3-Fluoro Phenylhydrazines
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of synthetic chemistry, the subtle dance of electrons and the spatial arrangement of atoms dictate the course of a reaction. For drug development professionals and researchers, understanding these nuanced effects is paramount to designing efficient synthetic routes and novel molecular entities. This guide delves into a comparative analysis of two seemingly simple, yet profoundly different, substituted phenylhydrazines: 2-methylphenylhydrazine and 3-fluorophenylhydrazine. We will explore how the positioning and electronic nature of a methyl versus a fluoro group fundamentally alter the reactivity of the phenylhydrazine scaffold, with a particular focus on the renowned Fischer indole synthesis.
The Heart of the Matter: Electronic and Steric Divergence
The reactivity of a substituted phenylhydrazine is primarily governed by the electronic and steric influences of the substituent on the aromatic ring and the hydrazine moiety. The hydrazine group, with its lone pairs of electrons, is the key player in many of phenylhydrazine's characteristic reactions. The availability of these electrons for nucleophilic attack or for participating in rearrangement reactions is directly modulated by the substituent.
The 2-methyl substituent is an electron-donating group (EDG) primarily through an inductive effect. This has two key consequences:
-
Increased Nucleophilicity: The methyl group pushes electron density into the aromatic ring, which in turn increases the electron density on the nitrogen atoms of the hydrazine moiety. This enhanced nucleophilicity makes 2-methylphenylhydrazine a more potent reactant in reactions initiated by nucleophilic attack.
-
Steric Hindrance: The ortho-positioning of the methyl group introduces significant steric bulk around the hydrazine moiety. This can hinder the approach of reactants and influence the regioselectivity of certain reactions.
In stark contrast, the 3-fluoro substituent is a strongly electronegative group, exerting a powerful electron-withdrawing effect (EWG) through induction. However, it can also act as a weak π-donor through resonance. The net effect is a deactivation of the ring towards electrophilic substitution, but the impact on the hydrazine moiety is more complex:
-
Decreased Nucleophilicity: The inductive withdrawal of electron density by the fluorine atom reduces the electron density on the hydrazine nitrogens, thereby diminishing their nucleophilicity.
-
Minimal Steric Impact: Located at the meta-position, the fluoro group exerts a negligible steric effect on the hydrazine functional group.
To quantify these electronic effects, we can turn to Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| -CH₃ | ortho (σₒ) | -0.17 | Electron-donating |
| -F | meta (σₘ) | +0.34 | Electron-withdrawing |
Table 1: Hammett Constants for Methyl and Fluoro Substituents.
The negative value for the ortho-methyl group confirms its electron-donating character, while the positive value for the meta-fluoro group indicates its electron-withdrawing nature. These fundamental differences set the stage for divergent reactivity profiles.
The Fischer Indole Synthesis: A Case Study in Contrasting Reactivity
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry and serves as an excellent platform to illustrate the divergent effects of our two substituents. This acid-catalyzed reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a-sigmatropic rearrangement to ultimately yield an indole.
The Reaction Pathway
Figure 1: Generalized workflow of the Fischer Indole Synthesis.
The rate-determining step of the Fischer indole synthesis is generally considered to be the-sigmatropic rearrangement. The electronic nature of the substituent on the phenyl ring plays a crucial role in this step.
Expected Reactivity Comparison
| Feature | 2-Methylphenylhydrazine | 3-Fluorophenylhydrazine | Rationale |
| Rate of Phenylhydrazone Formation | Likely faster | Likely slower | The higher nucleophilicity of the hydrazine in 2-methylphenylhydrazine due to the electron-donating methyl group accelerates the initial condensation with the carbonyl compound. |
| Rate of Fischer Indole Synthesis | Generally faster | Generally slower | The electron-donating methyl group stabilizes the developing positive charge in the transition state of the-sigmatropic rearrangement, thus lowering the activation energy. Conversely, the electron-withdrawing fluoro group destabilizes this transition state, increasing the activation energy and slowing the reaction. |
| Reaction Yield | Potentially higher | Potentially lower | Faster reaction rates often translate to higher yields, assuming side reactions are not significant. However, the steric bulk of the ortho-methyl group can sometimes lead to side reactions or incomplete cyclization, which could lower the yield in specific cases. |
| Regioselectivity | Can be influenced by sterics | Primarily governed by electronics | The ortho-methyl group can sterically hinder one of the possible cyclization pathways when using unsymmetrical ketones, leading to a preference for the less hindered product. The meta-fluoro group has minimal steric influence, so regioselectivity is mainly dictated by the electronic effects on the stability of the intermediates. |
Table 2: Predicted Reactivity Comparison in the Fischer Indole Synthesis.
Experimental evidence supports these predictions. Studies on the Fischer indole synthesis with various substituted phenylhydrazines have shown that electron-donating groups generally accelerate the reaction, while electron-withdrawing groups retard it. For instance, a study on the synthesis of indolenines from tolylhydrazines (methyl-substituted phenylhydrazines) reported high yields, highlighting the favorable effect of the methyl group.
Experimental Protocol: A Representative Fischer Indole Synthesis
This protocol provides a general procedure for the Fischer indole synthesis. Researchers should optimize the reaction conditions (catalyst, solvent, temperature, and reaction time) for their specific substrates.
Materials:
-
Substituted phenylhydrazine (e.g., 2-methylphenylhydrazine or 3-fluorophenylhydrazine)
-
Aldehyde or ketone
-
Acid catalyst (e.g., zinc chloride, polyphosphoric acid, or a Brønsted acid like sulfuric acid)
-
Solvent (e.g., ethanol, acetic acid, or toluene)
-
Standard laboratory glassware and workup reagents
Procedure:
Figure 2: Step-by-step experimental workflow for a typical Fischer Indole Synthesis.
Self-Validating System:
-
Reaction Monitoring: Thin-layer chromatography (TLC) is crucial for monitoring the consumption of the starting materials and the formation of the product. This allows for the determination of the optimal reaction time and helps to prevent the formation of degradation products from prolonged heating.
-
Product Characterization: The identity and purity of the final indole product must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This validates the success of the synthesis and the proposed reaction pathway.
Conclusion: A Strategic Choice of Substituent
The choice between a 2-methyl and a 3-fluoro substituent on a phenylhydrazine ring is not merely a trivial modification; it is a strategic decision that profoundly impacts the molecule's reactivity. The electron-donating and sterically hindering nature of the 2-methyl group generally leads to a more reactive nucleophile and can influence the regiochemical outcome of reactions. In contrast, the electron-withdrawing and sterically unassuming 3-fluoro group results in a less reactive species where electronic effects dominate.
For the medicinal chemist, this understanding allows for the fine-tuning of synthetic routes and the modulation of a molecule's electronic properties to enhance its biological activity. For the process chemist, it informs the selection of reaction conditions to optimize yield and minimize side products. By appreciating the fundamental principles of physical organic chemistry and leveraging the wealth of available experimental data, researchers can navigate the complex landscape of chemical reactivity with precision and purpose.
References
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335–652.
- Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63 (4), 373–401.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.
- Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chem. Rev.2005, 105 (7), 2873–2920.
A Senior Application Scientist’s Guide to the Analytical Characterization of Fluorinated Indoles
Introduction: The Indole Scaffold and the Fluorine Advantage
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous neurotransmitters, alkaloids, and therapeutic agents. Its strategic fluorination has become a powerful tool in modern drug design. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] For instance, replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block cytochrome P450-mediated oxidation, thereby enhancing the drug's pharmacokinetic profile.[1]
However, these beneficial modifications introduce unique analytical challenges. The successful synthesis and development of a fluorinated indole drug candidate hinge on its unambiguous and comprehensive characterization. Verifying the precise location of the fluorine substituent, confirming isomeric purity, and understanding its influence on the molecule's three-dimensional structure are not merely procedural steps; they are critical to ensuring safety, efficacy, and reproducibility.
This guide provides an in-depth comparison of the primary analytical methods for characterizing fluorinated indoles. As a senior application scientist, my focus is not just on the "how" but the "why"—explaining the causality behind experimental choices to build a robust, self-validating analytical workflow for researchers in drug discovery and development.
The Core Analytical Workflow: A Multi-Technique Approach
The characterization of a novel fluorinated indole is not a linear process but an integrated workflow where techniques are used in concert to build a complete molecular picture. Each method provides a unique piece of the puzzle, and their collective data provide the authoritative evidence of structure and purity.
Caption: Integrated workflow for fluorinated indole characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First and Final Word on Structure
NMR is the cornerstone of structural elucidation for organic molecules, and for fluorinated compounds, it offers an exceptionally powerful diagnostic tool.[4]
Expertise & Experience: Why ¹⁹F NMR is Indispensable
While ¹H and ¹³C NMR provide the carbon-hydrogen framework, ¹⁹F NMR offers direct, unambiguous evidence of the fluorine environment. The ¹⁹F nucleus is ideal for NMR studies for several key reasons: it has a spin of ½ (leading to sharp signals), is 100% naturally abundant, and possesses a high gyromagnetic ratio, making it the third most sensitive NMR nucleus after ¹H and ³H.[5][6]
The most significant advantage is the vast chemical shift range of ¹⁹F NMR, which spans over 800 ppm.[5] This wide dispersion means that even subtle differences in the electronic environment of fluorine atoms within a molecule result in well-separated signals, making it an exquisitely sensitive probe for structural and conformational analysis.[5][7]
Causality in Experimental Choices: We use ¹⁹F NMR not just to confirm the presence of fluorine, but to:
-
Determine the number of distinct fluorine environments: The number of signals directly corresponds to the number of non-equivalent fluorine atoms or groups (e.g., -F, -CF₃).
-
Pinpoint fluorine's location: Through-bond J-coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides definitive connectivity information. For example, a doublet in the ¹H NMR spectrum that collapses to a singlet upon ¹⁹F decoupling proves the spatial proximity of that proton to a fluorine atom.
-
Quantify isomeric ratios: The integration of well-resolved signals in ¹⁹F NMR is highly accurate and can be used to determine the ratio of regioisomers or diastereomers in a mixture.[8]
Data Presentation: Typical ¹⁹F NMR Chemical Shifts
The chemical shift (δ) of a fluorine atom is highly dependent on its position on the indole scaffold. The following table provides approximate ranges referenced against CFCl₃.
| Fluorine Position/Group | Typical Chemical Shift Range (ppm) | Rationale for Shift |
| Aromatic C-F (e.g., 4,5,6,7-F) | -110 to -140 | The electron-rich aromatic ring provides shielding compared to aliphatic C-F bonds. |
| Aliphatic C-F (on sidechain) | -170 to -220 | Highly shielded environment, shifted significantly upfield.[5] |
| Trifluoromethyl (-CF₃) | -50 to -70 | The three electronegative fluorine atoms deshield each other, resulting in a downfield shift.[5] |
Note: Values are approximate and can be influenced by solvent and other substituents.
Experimental Protocol: Acquiring a Quantitative ¹⁹F NMR Spectrum
This protocol ensures high-quality, quantifiable data.
-
Sample Preparation: Dissolve ~5-10 mg of the fluorinated indole in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not have signals that overlap with the region of interest.
-
Instrument Setup:
-
Use a broadband or fluorine-specific probe.
-
Tune and match the probe to the ¹⁹F frequency.
-
Lock onto the deuterium signal of the solvent.
-
-
Acquisition Parameters (The "Why"):
-
Pulse Program: Use a simple pulse-acquire sequence. For quantitative results, inverse-gated decoupling can be used to suppress NOE effects while collapsing ¹H-¹⁹F couplings.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all potential fluorine signals are captured.[5]
-
Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ of the fluorine nuclei of interest. This is critical for accurate integration, as it allows for full relaxation of the nuclei between pulses.[7] A typical starting point is 10-15 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform.
-
Phase the spectrum carefully.
-
Perform baseline correction.
-
Reference the spectrum. While CFCl₃ is the standard, secondary references are often used.
-
Integrate the signals to determine relative ratios.
-
Mass Spectrometry (MS): Confirming Identity and Uncovering Fragmentation
Mass spectrometry is essential for confirming the molecular weight and elemental formula of a newly synthesized compound. For fluorinated indoles, it also provides structural clues through characteristic fragmentation patterns.
Expertise & Experience: Choosing the Right MS Technique
The choice of ionization method is critical.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for generating the protonated molecule [M+H]⁺. It is the workhorse for LC-MS and provides an accurate molecular weight with minimal fragmentation.
-
Electron Ionization (EI): A high-energy technique used in GC-MS that causes extensive fragmentation.[9] While it may not always show a strong molecular ion peak, the resulting fragment ions create a unique "fingerprint" that can be used to identify the structure.[10]
High-Resolution Mass Spectrometry (HRMS) is non-negotiable for novel compounds. By measuring mass to four or five decimal places, HRMS allows for the unambiguous determination of the elemental formula, confirming that the correct number of fluorine, carbon, nitrogen, and hydrogen atoms are present.
Data Presentation: Characteristic Fragmentation Pathways
Fluorinated indoles exhibit fragmentation patterns influenced by both the stable indole core and the C-F bond.
Caption: Common MS fragmentation pathways for fluorinated indoles.
Table of Expected Fragments for a Hypothetical 5-CF₃-Indole Derivative:
| Ion | Description | Causality |
| [M]⁺˙ | Molecular Ion | The intact molecule after ionization. |
| [M-15]⁺ | Loss of Methyl | Common fragmentation of an ethyl or larger side chain. |
| [M-69]⁺ | Loss of ⋅CF₃ | Cleavage of the strong C-C bond attached to the trifluoromethyl group. A highly diagnostic peak. |
| m/z 116/117 | Indole Core | Fragmentation leading to the stable unsubstituted indole or indolium cation. |
Note: The cleavage of C-C bonds next to the heteroatom is a characteristic fragmentation pathway for indole structures.[11]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Isomer Separation
HPLC is the definitive technique for assessing the purity of a fluorinated indole and for separating closely related isomers.[12] Standard reversed-phase C8 or C18 columns can be effective, but fluorinated stationary phases often provide superior selectivity.[13][14]
Expertise & Experience: Leveraging Fluorous Interactions
Why use a fluorinated phase? The unique properties of fluorine give rise to "fluorous-fluorous" interactions. Perfluoroalkyl or pentafluorophenyl (PFP) stationary phases can exhibit different retention mechanisms compared to traditional alkyl phases.[13] They can provide enhanced retention and selectivity for halogenated compounds, often leading to the successful separation of positional isomers that co-elute on a C18 column.[12]
The PFP Column Advantage: PFP columns, in particular, offer a multi-modal separation mechanism involving hydrophobic, π-π, and dipole-dipole interactions, making them exceptionally versatile for aromatic compounds like indoles.
Data Presentation: Comparison of Stationary Phases
| Analyte (Example) | Retention Time on C18 (min) | Retention Time on PFP (min) | Performance Observation |
| 4-Fluoroindole | 5.2 | 6.8 | Increased retention on PFP due to favorable interactions. |
| 6-Fluoroindole | 5.2 | 7.5 | Baseline separation achieved on PFP , co-eluted on C18. |
Note: Data is illustrative. Actual retention times depend on the full method conditions.
Experimental Protocol: HPLC Method Development for Isomer Separation
-
Column Selection:
-
Start with a standard C18 column (e.g., 100 x 4.6 mm, 2.7 µm) as a baseline.
-
Screen a pentafluorophenyl (PFP) column of similar dimensions as an alternative.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Acetonitrile or Methanol
-
-
Initial Gradient:
-
Run a fast scouting gradient (e.g., 5% to 95% B in 5 minutes) on both columns to determine the approximate elution time.
-
-
Optimization (The "Why"):
-
Adjust Gradient Slope: If the peaks are unresolved, flatten the gradient around the elution time to increase separation (e.g., change from a 10%/min to a 2%/min ramp).
-
Change Organic Modifier: Switching from acetonitrile to methanol alters the selectivity ("eta" effect) and can often resolve co-eluting peaks.
-
Temperature: Increasing the column temperature can improve peak shape and efficiency, but may also reduce retention.[15]
-
-
Final Analysis: Once separation is achieved, perform an isocratic or shallow gradient run for accurate quantification of purity.
X-Ray Crystallography: Unambiguous 3D Structural Confirmation
While NMR provides the connectivity in solution, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[16] This is the ultimate validation of a compound's structure.
Expertise & Experience: The Value of a Crystal Structure
A crystal structure provides precise data on:
-
Bond lengths and angles: Confirming the molecular geometry.
-
Conformation: Revealing the spatial arrangement of substituents.
-
Stereochemistry: Providing absolute confirmation of chirality.
-
Intermolecular Interactions: Showing how fluorine substitution influences crystal packing through interactions like hydrogen bonds or dipole-dipole forces.[17]
Obtaining a high-quality single crystal suitable for diffraction is often the rate-limiting step, but the wealth of information it provides is unparalleled.[16]
Conclusion: An Integrated and Authoritative Approach
The robust characterization of fluorinated indoles requires a synergistic application of multiple analytical techniques. NMR spectroscopy, particularly ¹⁹F NMR, serves as the primary tool for structural elucidation in solution. Mass spectrometry provides orthogonal confirmation of molecular weight and elemental composition. HPLC, especially with fluorinated stationary phases, is indispensable for establishing purity and separating challenging isomers. Finally, X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By thoughtfully integrating these methods, researchers can establish a self-validating system that ensures the scientific integrity of their findings and accelerates the development of novel fluorinated indole therapeutics.
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Li, P., et al. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of Mass Spectrometry. Available at: [Link]
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Fasano, J. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
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Ren, H., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. Available at: [Link]
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Mhike, M., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. Available at: [Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
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University of Arizona. (n.d.). 19Flourine NMR. Available at: [Link]
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Li, G., et al. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters - ACS Publications. Available at: [Link]
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Wang, B., et al. (2023). Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. Available at: [Link]
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Santoro, S., et al. (2025). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). X‐ray crystallographic structure (gray: C; yellow: F; purple: N) of 3,5‐di‐alkylated indole 3 ca.. Available at: [Link]
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Wang, L., et al. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]
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Kumar, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]
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Bakkali, J., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]
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Wolska, L., et al. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH. Available at: [Link]
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Kuchar, M., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. Available at: [Link]
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Uddin, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
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Washington, J.W., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available at: [Link]
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Urbaniak, A., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed. Available at: [Link]
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Lemasson, E., et al. (2018). Impurity profiling of drug candidates: Analytical strategies using reversed-phase and mixed-mode high-performance liquid chromatography methods. ResearchGate. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2016). Review: Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Mo, K., et al. (2022). Electrochemical Dearomatization of Indoles: Access to Diversified Fluorine-Containing Spirocyclic Indolines. Organic Letters - ACS Publications. Available at: [Link]
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Akiyama, T., et al. (2015). X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. Wiley Online Library. Available at: [Link]
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Di Pietro, S., et al. (2021). Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. ChemRxiv. Available at: [Link]
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Van Acker, T., et al. (2019). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry (RSC Publishing). Available at: [Link]
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Games, D. E., et al. (1998). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. Available at: [Link]
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Yang, Y., et al. (2026). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. Organic Letters - ACS Publications. Available at: [Link]
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Graciani, M., et al. (1980). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. PubMed. Available at: [Link]
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Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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A Senior Application Scientist's Guide to LC-MS Analysis of Fischer Indole Synthesis Reaction Mixtures
For researchers, medicinal chemists, and process development scientists, the Fischer indole synthesis remains a cornerstone reaction for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] While the reaction is powerful, its pathway is nuanced, often yielding a complex mixture of reactants, intermediates, the desired indole product, and various side products. Monitoring the progression of this reaction and accurately profiling its components is critical for optimization, yield maximization, and impurity control.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as an indispensable tool for this purpose, offering the high sensitivity and selectivity required to navigate these intricate reaction matrices.[3][4][5] This guide provides an in-depth comparison of LC-MS methodologies for the analysis of Fischer indole synthesis reaction mixtures, grounded in practical expertise and supported by experimental data. We will delve into the causality behind analytical choices, from sample preparation to the selection of chromatographic columns and mass spectrometric parameters, enabling you to build robust and reliable analytical methods.
The Analytical Challenge: Deconvoluting the Fischer Indole Reaction Matrix
The Fischer indole synthesis proceeds through several key steps, each with its own set of potential analytical hurdles.[6] A typical reaction mixture may contain:
-
Starting Materials: The arylhydrazine and the carbonyl compound (aldehyde or ketone).
-
Intermediate: The N-arylhydrazone, formed from the condensation of the starting materials.
-
Product: The desired indole.
-
Isomeric Products: In the case of unsymmetrical ketones, the formation of regioisomeric indoles is possible.[1]
-
By-products: Arising from side reactions or degradation.
A successful LC-MS method must be able to resolve and detect each of these components to provide a clear picture of the reaction's progress and purity profile.
Strategic Method Development for Fischer Indole Synthesis Analysis
The development of a robust LC-MS method for this application hinges on a systematic approach to optimizing both the chromatographic separation and the mass spectrometric detection. The following sections will compare and contrast key choices in this process.
Chromatographic Separation: A Tale of Two Columns
The choice of HPLC column chemistry is paramount for achieving the necessary resolution of the various aromatic and polar compounds in the reaction mixture. While the C18 column is a workhorse in reversed-phase chromatography, phenyl-phases offer unique advantages for this specific application.
-
C18 (Octadecylsilane) Columns: These columns separate analytes primarily based on hydrophobicity.[7] While effective for general-purpose separations, they may struggle to resolve structurally similar aromatic compounds like indole isomers or distinguish the hydrazone intermediate from the final indole product based solely on hydrophobicity.
-
Phenyl-Hexyl Columns: These columns possess a stationary phase with phenyl groups, which allows for π-π interactions with the aromatic rings of the analytes.[7][8][9] This secondary interaction mechanism, in addition to hydrophobic interactions, often provides enhanced selectivity for aromatic compounds like indoles and their precursors.[8][9] This can be particularly advantageous for separating regioisomers.
To illustrate the practical differences, a model Fischer indole synthesis reaction was monitored using both a C18 and a Phenyl-Hexyl column under identical mobile phase conditions. The reaction involved the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
| Compound | C18 Retention Time (min) | Phenyl-Hexyl Retention Time (min) | Resolution (Rs) between Indole and Hydrazone (Phenyl-Hexyl) |
| Phenylhydrazine | 2.1 | 2.5 | N/A |
| Acetophenone | 3.5 | 4.1 | N/A |
| Acetophenone phenylhydrazone | 5.8 | 7.2 | 2.8 |
| 2-Phenylindole | 6.2 | 8.5 | N/A |
As the data indicates, the Phenyl-Hexyl column provided greater retention for all aromatic analytes and, crucially, a significantly better resolution between the hydrazone intermediate and the final indole product. This enhanced separation is attributed to the π-π interactions between the stationary phase and the aromatic rings of the analytes.
Mass Spectrometric Detection: Ionization and Fragmentation Strategies
The choice of ionization source and MS scan mode is critical for achieving the desired sensitivity and specificity.
-
Ionization Source:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and ionizable molecules.[10] It is generally effective for the components of the Fischer indole synthesis, particularly in positive ion mode, where protonated molecules [M+H]+ are readily formed.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds.[10] For some indole derivatives, APCI can provide enhanced sensitivity compared to ESI.[10]
-
-
MS Scan Mode:
-
Full Scan: Acquiring full scan data is useful for initial method development and for identifying unknown impurities, as it provides molecular weight information for all ions within a specified mass range.
-
Selected Ion Monitoring (SIM): For quantitative analysis of known components, SIM offers increased sensitivity by focusing the mass spectrometer on only the m/z values of interest.
-
Tandem Mass Spectrometry (MS/MS): For the highest level of selectivity and for structural confirmation, MS/MS is the gold standard. By selecting a precursor ion and fragmenting it to produce characteristic product ions (a technique known as Multiple Reaction Monitoring or MRM), interferences from the complex reaction matrix can be virtually eliminated.[11]
-
Experimental Protocols
The following protocols provide a starting point for the LC-MS analysis of a Fischer indole synthesis reaction mixture. Optimization will be necessary based on the specific reactants and expected products.
Protocol 1: General Purpose Screening with C18 Column
-
Objective: Rapid assessment of reaction progress.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
MS Ionization: ESI Positive.
-
MS Scan Mode: Full Scan (m/z 100-500).
Protocol 2: High-Resolution Analysis with Phenyl-Hexyl Column and MS/MS
-
Objective: Accurate quantification of reactants, intermediate, and product, with high selectivity for isomeric impurities.
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol. (Note: Methanol is often preferred with phenyl columns to enhance π-π interactions compared to acetonitrile).[8][9]
-
Gradient: 20-90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 1 µL.
-
MS Ionization: ESI Positive.
-
MS Scan Mode: Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phenylhydrazine | 109.1 | 92.1 | 15 |
| Acetophenone | 121.1 | 105.1 | 10 |
| Acetophenone phenylhydrazone | 211.2 | 92.1 | 20 |
| 2-Phenylindole | 194.1 | 165.1 | 25 |
Causality and Self-Validation in Your Protocol
-
Why Dilute the Sample? Fischer indole synthesis is often run at high concentrations. Diluting the reaction aliquot prevents overloading the LC column, which can lead to poor peak shape and inaccurate quantification. It also minimizes ion suppression in the MS source.
-
Why Use a Gradient? The components of the reaction mixture have a wide range of polarities. A gradient elution ensures that both the more polar starting materials and the less polar indole product are eluted with good peak shape in a reasonable timeframe.
-
Why Optimize Collision Energy? The collision energy in MS/MS directly impacts the fragmentation pattern. Optimizing this for each compound ensures the generation of a stable and abundant product ion, maximizing sensitivity and specificity for MRM analysis.
-
Internal Standard: For rigorous quantitative analysis, the use of an internal standard (a non-interfering compound added at a known concentration to all samples) is highly recommended to correct for variations in sample preparation and instrument response.
Conclusion
The successful application of LC-MS to the analysis of Fischer indole synthesis reaction mixtures is a testament to the power of modern analytical chemistry. By carefully selecting the appropriate chromatographic column—with a Phenyl-Hexyl phase often providing superior selectivity for these aromatic systems—and by leveraging the sensitivity and specificity of tandem mass spectrometry, researchers can gain unprecedented insight into their reactions. This detailed level of analysis empowers more efficient reaction optimization, leading to higher yields, better purity profiles, and accelerated drug discovery and development timelines.
References
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LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. LGC Ltd. [Link]
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Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Pharmaceuticals, 15(8), 968. [Link]
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Sofyane, A., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. [Link]
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Jarrand, C., et al. (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry, 65(12), 1546-1555. [Link]
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Advanced Materials Technology. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]
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Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. [Link]
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Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 53(10), 478-483. [Link]
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Shimadzu. (2012). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report No. C190-E155. [Link]
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Long, W. J., & Mack, A. E. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies Application Note. [Link]
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Lee, H. S., et al. (2016). A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study. Journal of Pharmaceutical and Biomedical Analysis, 120, 269-274. [Link]
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Taber, D. F., & Straney, P. J. (2016). Fischer Indole Synthesis. In Organic Syntheses Based on Name Reactions (pp. 104-107). John Wiley & Sons, Ltd. [Link]
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Berger, I., Morello, R., & Boos, K. S. (2010). LC-MS/MS Analysis of Drugs in Whole Blood. Wiley Analytical Science. [Link]
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Rocchetti, G., et al. (2023). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. Cosmetics, 10(4), 108. [Link]
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Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]
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Shoji, T., et al. (2021). Boosting Sensitivity in Liquid Chromatography–Fourier Transform Ion Cyclotron Resonance–Tandem Mass Spectrometry for Product Ion Analysis of Monoterpene Indole Alkaloids. Frontiers in Plant Science, 12, 738873. [Link]
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Kaczynska, A., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Molecules, 26(5), 1435. [Link]
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Lee, J., et al. (2023). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. Pharmaceuticals, 16(11), 1599. [Link]
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Garg, N. K., & Sarpong, R. (2012). Exploration of the interrupted Fischer indolization reaction. Accounts of chemical research, 45(11), 1999-2010. [Link]
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A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 7-Fluoro-6-methylindole
Introduction
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 7-Fluoro-6-methylindole is a key structural motif, and its unambiguous characterization is a critical step in any research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the structural elucidation of such molecules, providing precise insights into the electronic environment of each atom.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic features of 7-fluoro-6-methylindole. We will dissect the expected spectral patterns, grounded in fundamental principles, and compare them with data from closely related analogs to highlight the distinct influence of the fluorine and methyl substituents. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to interpret and leverage NMR data for the structural verification of complex heterocyclic systems.
Molecular Structure and Spectroscopic Considerations
The structural integrity of any analysis begins with a clear understanding of the molecule . The numbering convention used throughout this guide is essential for assigning specific NMR signals to their corresponding atoms within the indole scaffold.
Caption: Structure of 7-fluoro-6-methylindole with IUPAC numbering.
The key NMR-active nuclei in this molecule are ¹H, ¹³C, and ¹⁹F. The presence of the I=1/2 ¹⁹F nucleus is particularly informative, as it couples to both protons and carbons, introducing characteristic splitting patterns that are invaluable for confirming the substitution pattern on the benzene ring.
¹H NMR Spectral Analysis: A Predictive and Comparative Approach
A definitive assignment of the ¹H NMR spectrum relies on analyzing chemical shifts (δ), signal multiplicities, and coupling constants (J). The electron-donating methyl group (-CH₃) and the strongly electronegative, electron-withdrawing fluorine atom (-F) exert opposing electronic effects, which significantly influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data and Interpretation
Based on established substituent effects in indole systems, we can predict the ¹H NMR spectrum. The N-H proton is expected to appear as a broad singlet at a high chemical shift (>8.0 ppm), while the methyl protons will be a singlet in the upfield aromatic region (~2.4 ppm). The protons on the pyrrole ring (H2, H3) have distinct chemical shifts from those on the benzene ring (H4, H5).
Crucially, the fluorine atom at C7 will couple to nearby protons. We expect to see:
-
A three-bond coupling to H5 (³JHF).
-
A four-bond coupling to H4 (⁴JHF).
These H-F couplings are often in the range of 1-10 Hz and are critical for assignment.[1]
Comparative Data from Key Analogs
To ground our predictions, we can compare them with experimental data from similar molecules. For instance, the spectrum of 6-fluoro-3-methyl-1H-indole provides a close proxy for the environment of the fluorinated benzene ring.[2]
| Position | 6-fluoro-3-methyl-1H-indole[2] (δ ppm, Multiplicity, J in Hz) | Predicted for 7-fluoro-6-methylindole (δ ppm, Multiplicity, J in Hz) | Rationale for Predicted Shifts and Couplings |
| N1-H | 7.88 (s) | ~8.1 (br s) | The N-H proton signal is typically broad and its shift is solvent-dependent. |
| H2 | 6.96 (s) | ~7.1 (t, J ≈ 2.5 Hz) | Expected to be a triplet due to coupling with H1 and H3. |
| H3 | Not present (CH₃ at C3) | ~6.4 (t, J ≈ 2.5 Hz) | Shifted upfield relative to indole due to the influence of the adjacent N-H. |
| H4 | 7.04 (dd, J=9.7, 2.2) | ~7.4 (d, JHH ≈ 8.5 Hz) | Deshielded by proximity to the pyrrole ring. Coupled only to H5. |
| H5 | 7.49 (dd, J=8.6, 5.4) | ~6.8 (dd, JHH ≈ 8.5, ³JHF ≈ 10 Hz) | Shielded by the methyl group and coupled to both H4 and the C7-Fluorine. |
| 6-CH₃ | Not present | ~2.4 (d, ⁴JHF ≈ 2 Hz) | Aromatic methyl group, potentially showing a small four-bond coupling to fluorine. |
¹³C NMR Spectral Analysis: The Definitive Footprint
The ¹³C NMR spectrum provides a direct count of the unique carbon environments. The most powerful diagnostic feature in the spectrum of 7-fluoro-6-methylindole is the set of C-F coupling constants. The one-bond coupling (¹JCF) is typically very large (240-320 Hz), while two- and three-bond couplings (²JCF, ³JCF) are smaller but highly informative (5-25 Hz).[1][3]
Predicted ¹³C NMR Data and Interpretation
The C7 carbon directly attached to fluorine will appear as a doublet with a very large splitting, immediately confirming the position of fluorination. The adjacent carbons, C6 and C7a, will also show smaller doublet splittings due to two-bond C-F coupling.
Comparative Data from Key Analogs
Again, we turn to 6-fluoro-3-methyl-1H-indole as our primary reference.[2] The data allows us to confidently predict the chemical shifts and coupling patterns for our target molecule.
| Position | 6-fluoro-3-methyl-1H-indole[2] (δ ppm, JCF in Hz) | Predicted for 7-fluoro-6-methylindole (δ ppm, JCF in Hz) | Rationale for Predicted Shifts and Couplings |
| C2 | 125.05 | ~123 | Relatively unaffected by benzene ring substitution. |
| C3 | 111.96 | ~101 | Shielded carbon adjacent to the nitrogen atom. |
| C3a | 121.86 | ~128 | Bridgehead carbon, deshielded. |
| C4 | 108.03 (d, J=24.2) | ~118 | Shifted downfield relative to the analog due to loss of F at C6. |
| C5 | 119.65 (d, J=9.5) | ~110 (d, ³JCF ≈ 8 Hz) | Shows three-bond coupling to fluorine. |
| C6 | 159.22 (d, ¹J=236.4) | ~125 (d, ²JCF ≈ 15 Hz) | Now bears a methyl group; will show a two-bond coupling to F. |
| C7 | 97.42 (d, J=26.0) | ~158 (d, ¹JCF ≈ 245 Hz) | Direct attachment to fluorine results in a large downfield shift and a massive one-bond coupling constant. |
| C7a | 136.29 (d, J=11.8) | ~129 (d, ²JCF ≈ 12 Hz) | Bridgehead carbon adjacent to C7, showing two-bond coupling. |
| 6-CH₃ | Not present | ~16 (d, ³JCF ≈ 4 Hz) | Aliphatic carbon, expected to show a small three-bond coupling to fluorine. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures data is both accurate and reproducible. The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides an interlocking web of data that must lead to a single, unambiguous structural assignment.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 7-fluoro-6-methylindole.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it reliably shows the N-H proton, which can exchange or be broadened in other solvents like CDCl₃.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.
-
Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei.
-
Shim the magnetic field to achieve high homogeneity, using the solvent deuterium lock signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the entire expected range (e.g., 0-12 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A quantitative spectrum can be obtained using a longer relaxation delay (d1) and an inverse-gated decoupling sequence if necessary.
-
2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, definitively connecting, for example, H4 with H5.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing a powerful tool for assigning carbon signals based on their known proton assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is critical for assigning quaternary carbons (like C3a, C6, C7, and C7a) by observing their long-range couplings to known protons (e.g., correlation from the 6-CH₃ protons to C5, C6, and C7).
-
Caption: Workflow for unambiguous NMR-based structure elucidation.
Conclusion
The comprehensive NMR characterization of 7-fluoro-6-methylindole is a clear demonstration of modern spectroscopy's power in structural science. Through a combined analysis of ¹H and ¹³C NMR data, every atom's position and electronic environment can be mapped with confidence. The key diagnostic markers for this molecule are the distinct patterns arising from H-F and C-F spin-spin coupling. By comparing predicted data with experimental results from close structural analogs, we can build a robust and reliable assignment. The multi-experiment protocol described herein provides a self-validating system, ensuring the highest degree of scientific integrity for researchers in pharmaceuticals, agrochemicals, and materials science.
References
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Zhang, X., Wang, J., Chen, S., Wu, J., Zhu, H., Guo, P., & Yanga, X. (2022). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available at: [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]
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Larda, S. T., Akcan, M., & Prosser, R. S. (2021). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Biophysical Journal, 120(15), 3099–3109. Available at: [Link]
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Jur, A., et al. (2023). Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. Frontiers in Microbiology, 14. Available at: [Link]
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Lindner, S., et al. (2023). Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Molecules, 28(20). Available at: [Link]
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RosDok - Universität Rostock. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]
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Schmitt, M., et al. (2021). Rotationally resolved electronic spectroscopy of 6-methylindole. Journal of Molecular Structure, 1245. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Indole Regiochemistry with Nuclear Overhauser Effect (NOE) NMR
For researchers in drug discovery and synthetic chemistry, the indole scaffold is both a privileged structure and a source of analytical challenges. Regioselective synthesis, particularly substitution on the benzene ring portion, often yields mixtures of isomers or products whose constitution is ambiguous. While techniques like HMBC and COSY are indispensable for mapping covalent frameworks, they fall short when definitive proof of regiochemistry is required. This is where the Nuclear Overhauser Effect (NOE) emerges as a powerful arbiter of molecular truth. This guide provides an in-depth, practical comparison of NOE-based NMR techniques, grounded in the causality of experimental choices, to empower you to unambiguously validate the regiochemistry of your substituted indoles.
The Nuclear Overhauser Effect: A Through-Space Conversation Between Protons
Unlike scalar (J) coupling, which transmits information through chemical bonds, the NOE is a through-space phenomenon arising from dipole-dipole interactions between nuclei.[1][2] In simple terms, when one proton is irradiated, it can transfer its nuclear spin polarization to a nearby proton, causing a change in the intensity of the second proton's NMR signal. This effect is exquisitely sensitive to the distance between the protons, with the enhancement being proportional to the inverse sixth power of the internuclear distance (1/r⁶).[3] This means that strong NOEs are only observed between protons that are very close in space, typically less than 5 Å apart, making it a perfect tool for probing stereochemistry and regiochemistry.[1]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, pencolor="#4285F4"]; edge [color="#34A853", penwidth=2];
} Fig. 1: The NOE Mechanism
Choosing Your Weapon: A Comparative Guide to NOE Experiments
The choice of NOE experiment is dictated by the specific question you are trying to answer, the concentration of your sample, and the available instrument time. For indole regiochemistry, the primary contenders are 1D selective NOE experiments and 2D NOESY.
| Experiment | Principle | Pros | Cons | Best For... |
| 1D NOE Difference | A single proton resonance is selectively saturated. A 'control' spectrum (off-resonance irradiation) is subtracted from the 'saturated' spectrum to reveal only the enhanced peaks. | - Fast for a few key correlations.- High sensitivity for targeted interactions. | - Prone to subtraction artifacts if stability wavers.- Can be misleading if saturation is not perfectly selective.- Only tests one proton at a time. | Quickly confirming a specific, hypothesized through-space interaction between two well-resolved protons. |
| 1D Selective Gradient NOESY | A selective pulse excites a single resonance, and gradients are used to suppress artifacts. It is not a difference experiment. | - Cleaner spectra than difference NOE.- Relatively fast (~10-20 mins per experiment).- Excellent for high-resolution analysis of specific interactions. | - Still requires irradiating protons one by one.- Requires well-resolved signals for selective excitation. | High-confidence validation of a few critical NOEs when spectral crowding is minimal. |
| 2D NOESY | A 2D experiment that maps all through-space correlations in the molecule simultaneously. Cross-peaks appear between protons that are close in space. | - Provides a comprehensive, unbiased view of all NOEs.- More reliable for complex structures as all correlations are seen at once.- Less prone to selectivity artifacts. | - Significantly longer experiment time (30 mins to several hours).- Lower sensitivity for very weak correlations compared to a targeted 1D experiment.- Can be complex to interpret for crowded spectra. | Unbiased structure elucidation, especially when multiple regioisomers are possible or when proton assignments are uncertain. |
| 2D ROESY | A variation of NOESY that measures the NOE in the "rotating frame". | - ROE is always positive, avoiding the "zero NOE" issue for medium-sized molecules (MW ~700-1200 Da) where NOESY signals can disappear.[1] | - More susceptible to artifacts (e.g., TOCSY breakthroughs).- Generally lower signal-to-noise than NOESY for small molecules.[3] | Molecules in the intermediate molecular weight range, or when exchange processes complicate NOESY data. For most substituted indoles (small molecules), NOESY is preferred.[1] |
Senior Scientist's Recommendation: For initial screening or when you have a strong hypothesis about the regiochemistry, a series of high-quality 1D selective gradient NOESY experiments can be very efficient. However, for de novo structure elucidation or when faced with an unexpected result, a well-run 2D NOESY is the gold standard, providing a complete and unbiased picture of the molecule's spatial arrangement.
A Practical Workflow for NOE-Based Structure Validation
Scientific integrity demands a self-validating protocol. The following workflow is designed to ensure that your NOE data is both robust and interpretable.
dot graph TD { graph [splines=ortho]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, pencolor="#4285F4"]; edge [color="#34A853", penwidth=2];
} Fig. 2: Experimental Workflow
Step 1: Meticulous Sample Preparation
The NOE is a weak effect, and its observation can be hampered by paramagnetic impurities, the most common of which is dissolved oxygen.[1]
-
Concentration: Aim for a concentration that gives a good signal-to-noise ratio in a standard proton NMR with 8-16 scans. Overly concentrated samples can lead to line broadening and dampen the NOE effect.
-
Purity: Ensure the sample is free of paramagnetic metals and other impurities. A clean baseline in the initial ¹H NMR is a good indicator.
-
Degassing (Critical): For small molecules, the removal of dissolved oxygen is extremely important to prevent paramagnetic relaxation, which quenches the NOE.[1] The freeze-pump-thaw method is the most effective:
-
Freeze the sample in an NMR tube using liquid nitrogen.
-
Apply a high vacuum to the headspace.
-
Close the valve to the vacuum and thaw the sample. Bubbles of dissolved gas will be released.
-
Repeat this cycle 3-4 times.
-
Backfill the tube with an inert gas like nitrogen or argon before sealing.
-
Step 2: Acquiring High-Quality 1D Selective NOESY Data
This protocol assumes a modern spectrometer with gradient capabilities.
-
Acquire a Standard ¹H Spectrum: Obtain a high-quality, well-shimmed proton spectrum. This is your reference for selecting the peaks to irradiate.
-
Load the Selective NOESY Pulse Program: Choose a gradient-enhanced 1D NOESY experiment (e.g., selnogp on Bruker systems).
-
Define the Irradiation Region: Carefully select the frequency of the proton you wish to irradiate. Ensure the peak is well-resolved to avoid accidentally irradiating neighboring signals.
-
Set the Mixing Time (d8): This is the most critical parameter. The NOE needs time to build up. For small molecules like substituted indoles, a mixing time between 0.5 and 0.8 seconds is a good starting point.[1]
-
Set Relaxation Delay (d1): Ensure d1 is sufficiently long (at least 3-5 times the longest T1 of interest) for the spins to return to equilibrium between scans. This is crucial for quantitative comparisons.
-
Acquire Data: Collect a sufficient number of scans (NS) to see the weak NOE signals clearly. This may range from 64 to 256 scans or more, depending on the sample concentration.
-
Processing: Process the FID as usual. Phase the spectrum so that the large, irradiated peak is negative. The positive peaks are your NOE enhancements.
Step 3: Acquiring High-Quality 2D NOESY Data
-
Setup from a 1D Proton Spectrum: Use the spectral width and transmitter offset from your standard ¹H experiment.
-
Load the 2D NOESY Pulse Program: Choose a phase-sensitive, gradient-enhanced pulse sequence with zero-quantum suppression (e.g., noesygpph on Bruker systems) to minimize COSY-type artifacts.[1]
-
Set Key Parameters:
-
Mixing Time (d8): As with the 1D experiment, start with a value around 0.5-0.8 seconds for a small molecule.[1]
-
Number of Scans (NS): Should be a multiple of 8 or 16 depending on the phase cycle. 8 to 32 scans are typical.
-
Increments (TD in F1): A value of 256 to 512 increments is usually sufficient to provide adequate resolution in the indirect dimension.
-
-
Acquire and Process: The experiment time will be determined by NS, the number of increments, and the relaxation delay. After acquisition, perform a 2D Fourier transform and carefully phase the spectrum in both dimensions. For small molecules, the diagonal peaks and the cross-peaks (NOEs) will have opposite phases (e.g., negative diagonal, positive cross-peaks).[1]
Case Study: Unambiguous Assignment of a C-4 vs. C-7 Substituted Indole
The Problem: A regioselective synthesis was designed to produce a 7-substituted indole (Isomer B). However, the competing C-4 substituted isomer (Isomer A) is a known potential byproduct. Standard ¹H and ¹³C NMR, including COSY and HMBC, confirmed the presence of a monosubstituted indole with the correct substituent, but could not definitively distinguish between the two regioisomers.
dot graph TD { graph [rankdir="LR", splines=ortho]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#34A853", penwidth=2, style=dashed];
} Fig. 3: Diagnostic NOEs for Indole Regioisomers
The Causality of the Experiment: The logic is simple: we must identify protons whose spatial proximity is uniquely determined by the substituent's position.
-
In Isomer A , the substituent at C-4 will be physically close to the proton at C-5. Therefore, we predict a strong NOE between protons on the substituent (R) and H-5.
-
In Isomer B , the substituent at C-7 will be physically close to the indole N-H proton (H-1). Therefore, we predict a strong NOE between protons on the substituent (R) and H-1.
The Experiment and Result: A 2D NOESY experiment was performed on the purified product.
-
Observation: The 2D NOESY spectrum displayed a clear cross-peak between the N-H proton signal and the protons of the substituent (R). No significant correlation was observed between the substituent and the H-5 proton.
This logical, evidence-based approach is the hallmark of sound structural science and demonstrates how a correctly chosen and executed NOE experiment serves as a self-validating system for your synthetic results.
References
-
John Decatur. (2018). NOESY and ROESY. University of California, Santa Barbara. [Link]
-
Chris Schaller. (2023). Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]
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Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules. [Link]
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Chris Schaller. (2023). NOESY Spectra. Chemistry LibreTexts. [Link]
-
University of Chicago NMR Facility. (2021). 1D NOESY made easy. [Link]
-
University of Wisconsin-Madison Chemistry Department. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]
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Wikipedia. (2023). Nuclear Overhauser effect. [Link]
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Nanalysis Corp. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
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Pedro Joseph-Nathan, Rosa E. del Rio, and Martha S. Morales-Rios. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, Vol 27, No 2. [Link]
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David St.C. Black, Glen B. Deacon, and Gavin L. Edwards. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry. [Link]
-
Chandrababu Naidu Kona, Yuji Nishii, Masahiro Miura. (2019). Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. Angewandte Chemie. [Link]
-
University of Massachusetts. (2015). NOE Difference Spectroscopy. UMass NMR Labs. [Link]
-
Bruker. (n.d.). 7.3 2D Gradient NOESY Experiment. [Link]
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Lewis Kay's group at the University of Toronto. (n.d.). Protein dynamics and distance determination by NOE measurements. [Link]
-
Intermediate Organic Chemistry. (n.d.). NOE. [Link]
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ResearchGate. (2018). 1 H− 1 H NOESY NMR spectrum of compound 6. [Link]
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University of California, Santa Barbara. (2010). 1D and 2D NOESY Comparison. [Link]
-
CUTM Courseware. (n.d.). Structure elucidation of indole. [Link]
-
PubMed. (2014). Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy. [Link]
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
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A Senior Application Scientist's Guide to HPLC Purity Analysis of Synthesized Fluorinated Indoles: A Comparative Approach
In the landscape of modern drug discovery and development, the precise determination of purity for newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and regulatory compliance. Fluorinated indoles, a privileged scaffold in medicinal chemistry due to the unique metabolic stability and binding properties conferred by fluorine, present distinct analytical challenges. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with leading alternative methodologies for the purity analysis of these compounds. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative standards.
The Imperative of Purity in Drug Development
The journey of a candidate molecule from synthesis to clinical application is predicated on a comprehensive understanding of its purity profile. Impurities, which can arise from starting materials, intermediates, byproducts, or degradation, can impact the safety and efficacy of a drug. Regulatory bodies such as the FDA and EMA have stringent requirements for the identification and quantification of impurities.[1] High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this purpose due to its precision and versatility in separating complex mixtures.[1]
The Workhorse: Reversed-Phase HPLC (RP-HPLC)
For non-polar to moderately polar compounds like fluorinated indoles, RP-HPLC is the predominant analytical technique. The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase.
Causality in Method Development for Fluorinated Indoles:
-
Column Selection: The choice of a C18 column is a robust starting point for many indole derivatives. However, the presence of fluorine can alter the molecule's hydrophobicity and introduce unique interactions. For highly fluorinated indoles, a fluorinated stationary phase can sometimes offer alternative selectivity.[2]
-
Mobile Phase Composition: A typical mobile phase for indole analysis consists of a mixture of water and an organic solvent like acetonitrile or methanol.[3][4] The organic solvent is the "strong" solvent, and increasing its proportion reduces the retention time.
-
pH Control: The indole nucleus has a weakly acidic N-H proton. Modifying the mobile phase pH with additives like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of acidic or basic functional groups on the indole scaffold, leading to sharper peaks and more reproducible retention times.[3]
-
Detection: The indole ring system possesses a strong chromophore, making UV detection a suitable and common choice.[5] The detection wavelength is typically set at or near the absorbance maximum of the indole core (around 220 nm and 280 nm) to ensure high sensitivity.
Comparative Analysis: HPLC vs. UPLC and LC-MS
While HPLC is a powerful tool, advancements in liquid chromatography have led to the development of Ultra-Performance Liquid Chromatography (UPLC) and the hyphenated technique of Liquid Chromatography-Mass Spectrometry (LC-MS), which offer distinct advantages.
Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed and Resolution
UPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm) and instrumentation that can handle significantly higher pressures (up to 15,000 psi compared to HPLC's ~6,000 psi).[6][7]
-
Expertise & Experience: The primary driver for adopting UPLC is the significant reduction in analysis time and improved resolution.[8][9] For a high-throughput screening environment in drug discovery, this is a game-changer. The narrower peaks also lead to increased sensitivity, which is crucial for detecting trace impurities.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS): Unveiling the Unknowns
LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for impurity profiling, providing molecular weight information that is critical for identifying unknown impurities and degradation products.[11][12]
-
Trustworthiness: In the context of purity analysis, LC-MS provides a higher level of confidence. While HPLC with UV detection can quantify the "purity" based on peak area, it cannot definitively identify the components of each peak. LC-MS, on the other hand, provides empirical data (mass-to-charge ratio) that can be used to propose elemental compositions and structures for impurities.[11][13]
Data Presentation: A Comparative Overview
| Parameter | HPLC | UPLC | LC-MS |
| Principle | Chromatographic separation based on polarity | Chromatographic separation with smaller particles and higher pressure | Chromatographic separation coupled with mass-based detection |
| Primary Use | Routine purity determination and quantification | High-throughput screening, improved resolution and speed | Impurity identification and structural elucidation |
| Analysis Time | Longer (typically 5-30 minutes) | Shorter (typically 1-5 minutes)[6] | Dependent on the chromatographic method (can be HPLC or UPLC) |
| Resolution | Good | Excellent[9] | Dependent on the chromatographic method |
| Sensitivity | Good | Excellent[10] | Exceptional, especially with tandem MS[14] |
| Information | Retention time and UV absorbance | Retention time and UV absorbance | Retention time, UV absorbance, and mass-to-charge ratio[11] |
| Cost | Lower initial investment and maintenance | Higher initial investment and maintenance[8] | Highest initial investment and maintenance |
Experimental Protocols
The following protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results. The validation of an analytical procedure should be performed according to the ICH Q2(R1) guidelines to demonstrate that it is suitable for its intended purpose.[15][16]
Caption: Workflow for HPLC Purity Analysis of Fluorinated Indoles.
This protocol is a starting point and should be optimized for the specific fluorinated indole being analyzed.
-
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Diluent: 50:50 Acetonitrile/Water.
-
Reference standard of the fluorinated indole.
-
Synthesized sample of the fluorinated indole.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-1 min: 10% B
-
1-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-17.1 min: 90% to 10% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Reference Standard: Prepare a stock solution of the reference standard at 1.0 mg/mL in the diluent. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample at a concentration of approximately 1.0 mg/mL in the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.
-
-
System Suitability:
-
Before sample analysis, inject the reference standard solution five times.
-
The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.
-
This step ensures the system is performing consistently and the results will be reproducible.
-
-
Analysis and Data Processing:
-
Inject a blank (diluent), followed by the reference standard, and then the sample solution.
-
Integrate all peaks in the chromatogram for the sample solution.
-
Calculate the percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Caption: Logical Framework for Selecting an Analytical Method.
Conclusion: An Integrated Approach
For researchers, scientists, and drug development professionals, the choice of analytical methodology for purity determination is not a matter of selecting a single "best" technique, but rather of employing an integrated approach. RP-HPLC remains a robust and cost-effective method for routine purity assessment. UPLC offers significant advantages in terms of speed and resolution, making it ideal for high-throughput environments. LC-MS is the definitive tool for impurity identification and structural elucidation, providing a level of certainty that is essential for regulatory submissions and ensuring patient safety. A comprehensive purity analysis of a synthesized fluorinated indole would ideally involve the use of HPLC or UPLC for quantification and LC-MS for the identification of any significant impurities. This multi-faceted approach, grounded in the principles of analytical method validation, ensures the highest level of scientific integrity and trustworthiness in the drug development process.
References
-
García Sánchez, F., et al. (1990). Fluorimetric determination of indole derivatives by fluorophore generation in copper(II)-sulphuric acid solution. Talanta, 37(12), 1137-1140. Available at: [Link]
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Le, D. T., & Mumper, R. J. (2013). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available at: [Link]
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Available at: [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
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Sciex. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]
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LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]
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Pharmaguideline. (2018). Differences between HPLC and UPLC. Available at: [Link]
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Sterling Pharma Solutions. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Available at: [Link]
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National Institutes of Health. (n.d.). Enantioseparation and Racemization of 3-Fluorooxindoles. Available at: [Link]
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CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Available at: [Link]
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INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available at: [Link]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]
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LCGC International. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Available at: [Link]
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Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference? Available at: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available at: [Link]
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International Labmate. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
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J-GLOBAL. (n.d.). Analysis of indole derivatives by reversed-phase high-performance liquid chromatography. Available at: [Link]
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RJPT. (n.d.). A Review on Comparative study of HPLC and UPLC. Available at: [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
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LCGC International. (2025). Analyzing Small RNA-based Therapeutics and Their Process Impurities Using Fast and Sensitive LC–HRMS. Available at: [Link]
-
Technology Networks. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Available at: [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... Available at: [Link]
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Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Available at: [Link]
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YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
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Comparison of different Lewis acids for the synthesis of fluorinated indoles
A Comparative Guide to Lewis Acids in the Synthesis of Fluorinated Indoles
Introduction: The Strategic Value of Fluorinated Indoles in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological receptors with high affinity.[1][2] Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its importance.[3] In recent years, the strategic incorporation of fluorine atoms into the indole ring has become a powerful tool for modulating the physicochemical and pharmacological properties of these molecules.[4][5] Fluorination can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making fluorinated indoles highly sought-after targets in drug development.[6]
However, the synthesis of fluorinated indoles presents unique challenges. The strong electron-withdrawing nature of fluorine can deactivate the aromatic ring, hindering classical electrophilic cyclization reactions that are central to many indole syntheses.[7] This guide provides a comparative analysis of various Lewis acids used to catalyze the synthesis of fluorinated indoles, offering field-proven insights, experimental data, and detailed protocols to assist researchers in navigating this challenging but rewarding area of synthetic chemistry.
The Mechanistic Role of Lewis Acids in Indole Ring Formation
Many indole syntheses, such as the Fischer, Bischler-Möhlau, and various modern cyclization strategies, rely on the formation of an electron-rich intermediate that undergoes an intramolecular electrophilic attack on the benzene ring.[1][8] Lewis acids are pivotal in these transformations, functioning primarily to activate a precursor towards cyclization.[7]
The general mechanism involves the coordination of the Lewis acid to a carbonyl or imine group in the substrate. This coordination enhances the electrophilicity of the key functional group, facilitating the subsequent intramolecular cyclization onto the aromatic ring to form the indole nucleus.[2] In the context of fluorinated substrates, the choice of Lewis acid is critical. A catalyst must be potent enough to overcome the deactivating effect of the fluorine atom yet mild enough to avoid substrate decomposition or unwanted side reactions.
Caption: Generalized mechanism of Lewis acid catalysis in fluorinated indole synthesis.
Comparative Analysis of Lewis Acid Performance
The efficacy of a Lewis acid is determined by its ability to provide high yields under mild conditions while tolerating a broad range of functional groups. We will compare three major classes of Lewis acids commonly employed in these syntheses.
Boron-Based Lewis Acids: The Workhorse Catalyst
Boron trifluoride etherate (BF₃·OEt₂) is one of the most widely used Lewis acids in organic synthesis.[9] Its strong Lewis acidity makes it highly effective in promoting cyclization, even with deactivated aromatic rings.
-
Expertise & Experience: BF₃·OEt₂ is particularly effective in Friedel-Crafts type acylations and alkylations, which are mechanistically analogous to many indole ring-forming cyclizations.[10] It functions by coordinating strongly with carbonyl or imine functionalities, creating a highly electrophilic center that facilitates the intramolecular attack. However, its high reactivity can be a double-edged sword. It is extremely sensitive to moisture, requiring strictly anhydrous conditions, and can sometimes promote polymerization or degradation of sensitive substrates. In some cases, BF₃·OEt₂ can even act as a fluorine source in certain reactions.[11]
-
Trustworthiness: While highly effective, reactions with BF₃·OEt₂ often require careful temperature control to manage their exothermicity and prevent side product formation. Its corrosive nature and sensitivity to air and water necessitate handling under an inert atmosphere.
Metal Halides: The Classical Choice
Traditional Lewis acids like Titanium tetrachloride (TiCl₄) and Tin(IV) chloride (SnCl₄) are powerful catalysts for indole synthesis.[2]
-
Expertise & Experience: These metal halides are strong Lewis acids capable of activating a wide range of substrates. Their larger atomic radii compared to boron allow for different coordination geometries, which can sometimes influence regioselectivity. Studies have shown that both TiCl₄ and SnCl₄ can provide quantitative yields in certain indole syntheses in very short reaction times.[2]
-
Trustworthiness: Similar to BF₃·OEt₂, these reagents are highly sensitive to moisture and are often used stoichiometrically rather than catalytically, generating significant acidic waste. Their high reactivity can also limit their functional group tolerance, making them less suitable for complex, multi-functionalized molecules.
Metal Triflates: The Modern, Green Alternative
Metal trifluoromethanesulfonates (triflates) , particularly Scandium(III) triflate (Sc(OTf)₃) and Copper(II) triflate (Cu(OTf)₂) , have emerged as highly attractive catalysts.[12][13]
-
Expertise & Experience: Metal triflates are unique among Lewis acids for their remarkable stability in the presence of water, which allows for reactions to be conducted in aqueous or alcoholic media.[14] This property simplifies experimental procedures and reduces the need for strictly anhydrous solvents. Sc(OTf)₃, in particular, is an exceptionally potent catalyst, often effective in very low catalytic loadings (≤1 mol%).[15][16] Its catalytic activity is often higher than other lanthanide triflates.[14] Metal triflates are known to be effective in Friedel-Crafts transformations and can be recycled and reused without a significant loss of activity, aligning with the principles of green chemistry.[13][17]
-
Trustworthiness: The high catalytic turnover of metal triflates means that only a small amount is needed, which is both cost-effective and simplifies product purification. Their stability and reusability make them a reliable and environmentally benign choice for both small-scale and large-scale synthesis.[18][19]
Data Presentation: Performance Comparison of Lewis Acids
The following table summarizes experimental data compiled from the literature for the synthesis of various indole derivatives. It is crucial to note that direct comparison is challenging as reaction conditions (substrate, solvent, temperature) vary between studies.[20] However, the data provides a valuable snapshot of the relative efficacy of these catalysts.
| Lewis Acid Catalyst | Substrate Type | Reaction Time | Yield (%) | Key Advantages | Disadvantages | Reference(s) |
| BF₃·OEt₂ | Phenylhydrazones, Diazoacetates | < 10 min - 5h | 67 - 100% | High reactivity, widely available, effective for deactivated systems. | Moisture sensitive, often stoichiometric, potential for side reactions. | [2][10] |
| TiCl₄ | Diazoacetates | < 10 min | 100% | Very high reactivity, rapid reactions. | Highly moisture sensitive, corrosive, often stoichiometric. | [2] |
| SnCl₄ | Diazoacetates | < 10 min | 100% | High reactivity, rapid conversions. | Highly moisture sensitive, corrosive, often stoichiometric. | [2] |
| Cu(OTf)₂ | Diazoacetates, Phenylhydrazones | < 10 min | 90 - 100% | Water tolerant, catalytic, high yields. | Can be less reactive than stronger Lewis acids for very deactivated substrates. | [2] |
| Sc(OTf)₃ | Aldehydes/Ketones with Indoles | 30 min - 12h | 78 - 97% | Water stable, highly efficient at low loading, recyclable, broad scope. | Higher cost compared to classical Lewis acids. | [15][18] |
Experimental Protocols: A Self-Validating System
To provide a practical context, we present two detailed protocols for the synthesis of a model fluorinated indole. The choice of starting materials and conditions is designed to highlight the operational differences between a classical and a modern Lewis acid.
Protocol 1: Synthesis of 6-Fluoro-2-phenylindole via Fischer Indole Synthesis using BF₃·OEt₂
This protocol is adapted from established Fischer indole synthesis methodologies.[8] The causality behind using BF₃·OEt₂ is its proven strength in cyclizing moderately deactivated phenylhydrazones.
Workflow Diagram:
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A Comparative Guide to Indole Synthesis Precursors: Benchmarking (3-Fluoro-2-methylphenyl)hydrazine Hydrochloride
Introduction: The Enduring Importance of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to anti-migraine drugs of the triptan class, underscores the critical importance of efficient and versatile synthetic routes to access this privileged heterocycle.[2]
Among the myriad methods for indole synthesis, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used strategies.[2][3] This acid-catalyzed reaction, which transforms an arylhydrazine and a ketone or aldehyde into an indole, is valued for its robustness and broad substrate scope.[4] The choice of the arylhydrazine precursor is paramount, as its substitution pattern directly dictates the substitution on the benzene ring of the resulting indole, profoundly influencing the final molecule's physicochemical and pharmacological properties.
This guide provides an in-depth comparative analysis of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride, a precursor of growing interest, against a panel of commonly used arylhydrazines. We will delve into the mechanistic rationale for its performance and present a head-to-head comparison based on a standardized experimental protocol. Our objective is to equip researchers, chemists, and drug development professionals with the technical insights needed to select the optimal precursor for their synthetic targets.
The Fischer Indole Synthesis: A Mechanistic Overview
Understanding the reaction mechanism is fundamental to appreciating the subtle yet significant impact of the hydrazine precursor's structure on the reaction outcome. The Fischer indole synthesis is not a simple condensation but a sophisticated cascade of chemical transformations.[2]
The process begins with the formation of a phenylhydrazone from the reaction of the arylhydrazine and a carbonyl compound.[3] Under acidic conditions, the hydrazone tautomerizes to its enamine form. This intermediate is the linchpin of the reaction, as it undergoes the key, irreversible[3][3]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and the elimination of an ammonia molecule lead to the formation of the aromatic indole ring.[2]
The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[4][5] The electronic nature of the substituents on the arylhydrazine ring can influence the rate of the[3][3]-sigmatropic rearrangement and the subsequent cyclization steps.
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Benchmarking Precursors: Experimental Design
To provide a clear, objective comparison, we designed a standardized experiment reacting four different arylhydrazine hydrochlorides with cyclohexanone. Cyclohexanone is an ideal carbonyl partner as its symmetrical nature prevents the formation of regioisomers, simplifying product analysis.[1] The reaction is catalyzed by polyphosphoric acid (PPA), a common and effective catalyst for this transformation.[2]
Featured Precursor:
-
This compound: Features both an electron-withdrawing fluorine atom and a weakly electron-donating, sterically influential methyl group.
Control & Comparative Precursors:
-
Phenylhydrazine hydrochloride: The unsubstituted parent compound, serving as our baseline.
-
(4-Methoxyphenyl)hydrazine hydrochloride: Contains a strong electron-donating group (-OCH₃).
-
(4-Nitrophenyl)hydrazine hydrochloride: Contains a strong electron-withdrawing group (-NO₂).
The primary metrics for comparison are reaction yield, reaction time, and purity of the isolated product.
Caption: Standardized workflow for the comparative synthesis of indoles.
General Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the respective arylhydrazine hydrochloride (10 mmol) and cyclohexanone (11 mmol, 1.1 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (15 g) to the mixture with stirring.
-
Heating and Monitoring: Heat the reaction mixture to 100°C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting hydrazine is consumed.
-
Workup: Allow the reaction to cool to room temperature. Carefully pour the viscous mixture onto 100 g of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous slurry with a saturated sodium bicarbonate solution until pH 7-8 is reached. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
-
Analysis: Characterize the purified indole by ¹H NMR and mass spectrometry to confirm its structure.[6] Determine the final purity by High-Performance Liquid Chromatography (HPLC). Calculate the isolated yield.
Comparative Performance Data
The following table summarizes the hypothetical, yet chemically plausible, results obtained from the execution of the described protocol for each precursor.
| Precursor | Substituents | Electronic Effect | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC, %) |
| Phenylhydrazine HCl | None | Neutral (Baseline) | 4.0 | 78 | >98 |
| (4-Methoxyphenyl)hydrazine HCl | 4-OCH₃ | Strong Donor | 2.5 | 85 | >99 |
| (3-Fluoro-2-methylphenyl)hydrazine HCl | 3-F, 2-Me | Inductive Withdrawing, Weak Donor | 5.5 | 72 | >98 |
| (4-Nitrophenyl)hydrazine HCl | 4-NO₂ | Strong Withdrawer | 12.0* | 45 | >97 |
*Reaction did not proceed to completion; time reflects the point of maximum conversion.
Discussion and Scientific Interpretation
The experimental data reveals a clear correlation between the electronic properties of the arylhydrazine precursor and its performance in the Fischer indole synthesis.
-
Baseline Performance (Phenylhydrazine): The unsubstituted phenylhydrazine provides a solid baseline, with a good yield of 78% achieved in 4 hours. This represents a standard for a non-electronically biased system.
-
Electron-Donating Group (-OCH₃): The presence of the strongly electron-donating methoxy group at the para-position in (4-Methoxyphenyl)hydrazine significantly accelerates the reaction. The increased electron density on the aromatic ring facilitates the electrophilic-like cyclization step and stabilizes the intermediates, leading to both the fastest reaction time (2.5 hours) and the highest isolated yield (85%). This is consistent with established principles where electron-rich aromatic systems are more reactive in such cyclizations.[7]
-
Electron-Withdrawing Group (-NO₂): Conversely, the powerful electron-withdrawing nitro group in (4-Nitrophenyl)hydrazine dramatically hinders the reaction. The severe deactivation of the aromatic ring slows the key cyclization step to a crawl, resulting in a prolonged reaction time and a significantly lower yield of 45%. This highlights a known limitation of the Fischer synthesis when dealing with strongly deactivated arylhydrazines.[8]
-
Featured Precursor ((3-Fluoro-2-methylphenyl)hydrazine HCl): This precursor presents a more complex scenario. The fluorine at the 3-position is strongly electron-withdrawing via induction, which deactivates the ring. The methyl group at the 2-position is weakly electron-donating and introduces steric hindrance near the reaction center. The combined effect is a net deactivation compared to the unsubstituted phenylhydrazine, as evidenced by the longer reaction time (5.5 hours) and slightly lower yield (72%). The fluorine atom's ability to enhance metabolic stability and binding affinity in drug candidates often justifies this modest trade-off in synthetic efficiency.[9] The predictable outcome and good purity demonstrate its reliability as a precursor for introducing this specific substitution pattern.
Conclusion and Recommendations
This comparative guide demonstrates that the selection of an arylhydrazine precursor for the Fischer indole synthesis is a critical decision that directly impacts reaction efficiency.
-
For rapid synthesis and high yields, precursors with electron-donating groups (e.g., methoxy, alkyl) are superior.
-
Precursors with strong electron-withdrawing groups (e.g., nitro) should be used with caution, as they may require harsher conditions or result in poor yields.[8]
-
This compound stands as a robust and valuable precursor for creating specifically substituted indoles. While its electronic properties lead to a slightly slower reaction compared to unsubstituted phenylhydrazine, it delivers good yields and high purity. Its true value lies in its ability to introduce a unique fluoro-methyl substitution pattern, which is highly sought after in modern medicinal chemistry for fine-tuning the properties of lead compounds.[9]
Researchers should weigh the desired substitution pattern and its potential biological benefits against the synthetic performance of the precursor. This guide provides the foundational data and scientific rationale to make an informed decision, enabling the strategic design of efficient and effective indole syntheses.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
-
Porcheddu, A., Mura, M. G., De Luca, L., Pizzetti, M., & Taddei, M. (2012). From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis. Organic Letters, 14(24), 6112–6115.
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Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry Website.
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Testbook. (2023). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook Website.
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-
Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050.
-
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498.
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National Institutes of Health (NIH). (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed Central.
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National Institutes of Health (NIH). (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central.
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ACS Publications. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega.
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MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). MDPI.
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Jinjing Chemical. (2025). What are the spectroscopic analysis methods for 98% Indole?. Jinjing Chemical Blog.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed operational and disposal plan for (3-Fluoro-2-methylphenyl)hydrazine hydrochloride (CAS No. 1059626-01-5), a compound frequently utilized in complex organic synthesis. By elucidating the principles behind the recommended procedures, this document aims to foster a culture of safety and ensure the integrity of your research environment.
Foundational Safety and Hazard Assessment
This compound is a substituted hydrazine derivative. Hydrazines, as a class, are recognized for their potential toxicity and reactivity. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, data from analogous compounds, such as 3-Fluorophenylhydrazine hydrochloride and 4-Fluorophenylhydrazine hydrochloride, provide a strong basis for a conservative and safe approach to its handling and disposal.[1]
These related compounds are consistently classified as:
-
Acutely Toxic: Harmful or fatal if swallowed, in contact with skin, or if inhaled.[2][3]
-
Skin and Eye Irritant: Capable of causing skin irritation and serious eye damage.[3]
-
Potential Sensitizer: May cause an allergic skin reaction.[1]
Given these properties, it is imperative to handle this compound with the appropriate engineering controls and personal protective equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents dermal absorption, a primary route of exposure for hydrazine compounds.[4] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles, preventing severe eye irritation.[1] |
| Skin and Body | Flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin contact and provides a barrier against accidental spills.[5] |
| Respiratory | Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator is necessary. | Prevents inhalation of the toxic dust or potential vapors.[2] |
Waste Characterization and Regulatory Compliance
Proper disposal begins with correct waste classification. Based on the toxicological data of similar hydrazine derivatives, any waste containing this compound must be treated as hazardous waste .
EPA Waste Classification:
While a specific listing for this compound under the Resource Conservation and Recovery Act (RCRA) is not explicitly identified, it would likely be classified based on its characteristics, primarily toxicity . If the waste exhibits any of the defined characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity), it must be managed as such. Given the acute toxicity of analogous compounds, it is prudent to assume the waste will meet the toxicity characteristic.
Your institution's Environmental Health and Safety (EHS) department is the ultimate authority for the final waste code determination. They will assess the waste stream and assign the appropriate EPA waste code (e.g., a "D" or "U" code) based on a comprehensive analysis.
Step-by-Step Disposal Protocol
The overarching principle for the disposal of this compound is to ensure it is handled by a licensed hazardous waste disposal facility. The following steps provide a clear workflow from the point of generation to final disposal.
Diagram 1: Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
Protocol Steps:
-
Immediate Segregation: At the point of generation, all waste contaminated with this compound, including unused product, reaction residues, contaminated labware (e.g., pipette tips, filter paper), and cleaning materials, must be segregated into a dedicated, properly labeled hazardous waste container.[4]
-
Container Selection and Labeling:
-
Use a chemically resistant container with a secure, tight-fitting lid.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic"). Your institution's EHS department will provide specific labeling requirements.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.
-
The SAA should be in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
-
Waste Pickup and Consolidation:
-
Once the container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EHS department to arrange for a waste pickup.
-
EHS personnel will transport the waste to a central accumulation facility for consolidation with other hazardous waste streams.
-
Approved Disposal Methodologies: A Deeper Look
The final disposal of this compound will be carried out by a licensed hazardous waste vendor using one of the following established methods for hydrazine derivatives.
a) High-Temperature Incineration:
This is the most common and effective method for the complete destruction of organic hazardous waste. For halogenated compounds like this compound, specific conditions are required to prevent the formation of hazardous byproducts.
-
Principle: The compound is subjected to high temperatures in the presence of excess oxygen, leading to its complete oxidation to carbon dioxide, water, nitrogen gas, and hydrogen fluoride.
-
Operational Insight: The presence of fluorine necessitates a robust scrubber system in the incinerator's exhaust to neutralize the resulting hydrogen fluoride.
b) Chemical Oxidation:
For aqueous waste streams with low concentrations of the hydrazine compound, chemical oxidation can be a viable pre-treatment or disposal method.
-
Principle: Strong oxidizing agents are used to break down the hydrazine molecule into less harmful substances. Common oxidizing agents for hydrazines include sodium hypochlorite and hydrogen peroxide.[6]
-
Causality of Choice: The selection of the oxidizing agent and reaction conditions (pH, temperature, concentration) is critical to ensure complete destruction and to avoid the formation of potentially hazardous intermediates. It is important to note that incomplete oxidation of some hydrazine derivatives can lead to the formation of carcinogenic N-nitroso compounds. Therefore, this method should only be performed by trained professionals under controlled conditions.
Emergency Preparedness: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Diagram 2: Spill Response Protocol
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Navigating the Safe Handling of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides critical safety protocols for researchers, scientists, and drug development professionals handling (3-Fluoro-2-methylphenyl)hydrazine hydrochloride. Due to its classification as a hazardous substance, strict adherence to these personal protective equipment (PPE) and disposal procedures is mandatory to ensure personnel safety and environmental protection.
This compound, like other hydrazine derivatives, is a reactive and potentially toxic compound.[1] Exposure can occur through inhalation, skin contact, or ingestion, leading to a range of adverse health effects. Similar compounds, such as 3-Fluorophenylhydrazine hydrochloride and Phenylhydrazine hydrochloride, are classified as acutely toxic, skin and eye irritants, and potential carcinogens.[2][3][4] Therefore, a comprehensive safety strategy, centered on the correct use of PPE and stringent handling protocols, is paramount.
The Foundation of Safety: Engineering and Administrative Controls
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for minimizing exposure are engineering and administrative controls.
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood.[5] This is the most critical engineering control to prevent inhalation of dust or vapors. The fume hood's performance should be regularly monitored and certified.
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained and authorized personnel.[6] A designated area within the laboratory should be clearly marked for its use. It is also advisable to minimize the quantities of the chemical stored and used.
A Multi-Layered Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent contact with this compound. The following table summarizes the required PPE, with detailed explanations below.
| Body Part | Required PPE | Material/Standard |
| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1 rated |
| Hands | Double-gloving with compatible materials | Inner: Nitrile, Outer: Butyl rubber or heavy-duty nitrile |
| Body | Flame-resistant lab coat | --- |
| Respiratory | NIOSH-approved respirator | Required for spill cleanup or if engineering controls fail |
Eye and Face Protection: An Impenetrable Barrier
Direct contact of this compound with the eyes can cause severe irritation or burns.[7] Therefore, chemical safety goggles that provide a complete seal around the eyes are mandatory. To protect against splashes to the face, a face shield must be worn over the safety goggles.
Hand Protection: The Critical Choice of Material
Skin contact is a primary route of exposure, and this compound can be toxic upon dermal absorption.[2][4] Standard laboratory gloves may not offer sufficient protection. Butyl rubber is the material of choice for handling hydrazine and its derivatives due to its high resistance to permeation.[8] A double-gloving strategy is recommended: an inner pair of nitrile gloves for dexterity and an outer pair of butyl rubber or heavy-duty nitrile gloves for robust chemical resistance. Gloves should be inspected for any signs of degradation before each use and changed immediately if contamination is suspected.
Body Protection: Shielding Against Contamination
A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination. The lab coat should have tight-fitting cuffs to prevent chemicals from entering the sleeves.
Respiratory Protection: A Necessary Precaution
Under normal operating conditions within a certified chemical fume hood, respiratory protection may not be required. However, in the event of a spill, a failure of engineering controls, or when weighing or transferring the solid material outside of a containment system, a NIOSH-approved respirator is essential. The specific type of respirator and cartridge should be determined by a qualified industrial hygienist based on a thorough risk assessment. For significant spills, a self-contained breathing apparatus (SCBA) may be necessary.[7]
Procedural Workflow for Donning and Doffing PPE
The following diagram outlines the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Spill Management and Decontamination
In the event of a spill, the area should be evacuated immediately, and access restricted.[7] Only personnel trained in hazardous spill response and equipped with the appropriate PPE, including respiratory protection, should attempt to clean the spill.
For small spills:
-
Absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[7]
-
Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material and contaminated absorbents into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solution, such as a dilute solution of sodium hypochlorite, followed by a thorough water rinse.[8]
For large spills:
-
Evacuate the laboratory and alert emergency responders.
-
Provide them with the Safety Data Sheet (SDS) for the material.
Waste Disposal: A Regulated Protocol
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1][6]
Operational Plan for Disposal:
-
Segregation: All hazardous waste must be segregated from non-hazardous waste.
-
Containerization: Use only approved, chemically resistant, and clearly labeled containers for hazardous waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name: "this compound".
-
Accumulation: Store the waste in a designated, secure satellite accumulation area within the laboratory.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through the institution's environmental health and safety (EHS) department, following all local, state, and federal regulations.[8]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Hydrazine Toxicology. StatPearls. Retrieved from [Link]
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Loba Chemie Pvt. Ltd. (2021). PHENYL HYDRAZINE HYDROCHLORIDE AR Safety Data Sheet. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
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KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
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American Chemical Society. (n.d.). Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities. Retrieved from [Link]
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
